Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11/h2-8H2,1H3 |
InChI Key |
SEGPWFISHQBGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CN1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate
[1]
Part 1: Executive Summary & Chemical Identity[1]
Ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate is a specialized
Chemical Identifiers
| Property | Detail |
| Chemical Name | Ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate |
| Common Synonyms | Ethyl |
| CAS Number | Not widely cataloged as isolated free base. Refer to precursors below for synthesis.[1][2][3][4] |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| SMILES | CCOC(=O)CC(=O)CN1CCCC1 |
Key Precursors (for Synthesis)
| Component | CAS Number | Role |
| Ethyl 4-chloro-3-oxobutanoate | 638-07-3 | Electrophilic Backbone |
| Pyrrolidine | 123-75-1 | Nucleophile |
Part 2: Synthesis & Experimental Protocol
Core Reaction Logic
The synthesis involves the nucleophilic substitution of the
Experimental Workflow
Objective: Synthesize crude Ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate for immediate downstream processing.
Reagents:
-
Ethyl 4-chloro-3-oxobutanoate (1.0 eq)[1]
-
Pyrrolidine (2.0 eq) [Note: 1 eq for substitution, 1 eq as HCl scavenger]
-
Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)[1]
-
Temperature:
to Room Temperature (RT)
Protocol:
-
Preparation: Charge a flame-dried 3-neck flask with Ethyl 4-chloro-3-oxobutanoate dissolved in anhydrous ether under nitrogen atmosphere. Cool to
. -
Addition: Add Pyrrolidine dropwise over 30 minutes. The exothermic reaction will precipitate pyrrolidine hydrochloride immediately.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of chloro-ester).[1]
-
Workup: Filter off the solid pyrrolidine hydrochloride salt.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (
) to yield the product as a yellow/orange oil. -
Storage: Use immediately. The
-keto amine moiety is prone to polymerization or self-condensation upon prolonged storage.[1]
Reaction Scheme Visualization
Caption: Nucleophilic substitution pathway for the synthesis of the target
Part 3: Applications in Drug Development[1]
This intermediate is a critical "C4 building block" for constructing fused heterocycles.[1] The
Synthesis of Pyrrolizidine Alkaloids
The pyrrolidine ring nitrogen can attack the ester carbonyl (intramolecular cyclization) under reducing conditions or after further functionalization, leading to pyrrolizidine cores found in natural products.[1]
Muscarinic Agonists (Oxotremorine Analogs)
Derivatives of 4-pyrrolidinyl-2-butynoic acid (related structurally) are classic muscarinic tools.[1] This saturated
Heterocycle Formation
Reaction with hydrazines yields pyrazoles , while reaction with ureas yields pyrimidines , both incorporating the pyrrolidine side chain which often improves solubility and pharmacokinetic profiles of drug candidates.[1]
Downstream Pathway Visualization[1]
Caption: Divergent synthetic utility of the target intermediate in medicinal chemistry.
References
Sources
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- 2. (3-((2-Aminoethyl)amino)propyl)silanetriol | C5H16N2O3Si | CID 110154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. 4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoate methyl ester | C10H18NO3+ | CID 90657313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Pyrrolidine-Containing β-Keto Ester Scaffold
An In-Depth Technical Guide to the Synthesis and Application of Beta-Keto Ester Intermediates Containing Pyrrolidine Rings
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, introduce three-dimensional complexity, and serve as a versatile handle for synthetic elaboration. When this valuable heterocycle is integrated into a β-keto ester framework, the resulting intermediate becomes a powerhouse for synthetic chemists. The β-keto ester moiety offers a unique combination of electrophilic and nucleophilic reactivity, acting as a linchpin for constructing complex molecular architectures.[3][4]
This guide, written from the perspective of a senior application scientist, moves beyond simple reaction lists. It delves into the causality behind synthetic choices, provides robust, self-validating protocols, and grounds its claims in authoritative literature. We will explore the primary methods for synthesizing these critical intermediates, dissect their key chemical transformations, and illustrate their strategic deployment in the development of therapeutic agents.
Part 1: Synthesis of Pyrrolidine-Containing β-Keto Esters
The construction of the target scaffold can be approached from several angles, primarily involving the formation of the β-keto ester unit onto a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor.
The Claisen Condensation: A Cornerstone Strategy
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction and a direct route to β-keto esters.[3] In the context of our target scaffold, this typically involves the acylation of an N-protected proline ester enolate.
The choice of base and solvent is critical for achieving high yields. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are required to quantitatively generate the ester enolate at low temperatures (typically -78 °C), minimizing side reactions such as self-condensation or ester cleavage.[5] The N-protecting group (e.g., Boc, Cbz) is essential to prevent side reactions at the nitrogen atom and to modulate the solubility and reactivity of the substrate.
Experimental Protocol: Synthesis of an N-Boc-Pyrrolidine β-Keto Ester via Claisen Condensation
Objective: To synthesize ethyl 1-(tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate.
Materials:
-
N-Boc-L-proline methyl ester
-
Ethyl acetate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Flask Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous THF (50 mL) and ethyl acetate (5 equivalents) are added to the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: LDA solution (2.2 equivalents) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate of ethyl acetate.
-
Acylation: A solution of N-Boc-L-proline methyl ester (1 equivalent) in anhydrous THF (20 mL) is added dropwise to the enolate solution over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours.
-
Reaction Quench: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction & Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
-
Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The presence of the characteristic β-keto ester methylene protons and the overall integration pattern will validate the success of the synthesis.
Asymmetric Synthesis: Controlling Stereochemistry
For applications in drug development, controlling the stereochemistry of the pyrrolidine ring is paramount. Asymmetric synthesis of these scaffolds often employs chiral catalysts or auxiliaries.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, can be used for the asymmetric α-alkylation of cyclic β-keto esters, establishing a chiral center adjacent to the carbonyl groups.[6]
-
Organocatalysis: Pyrrolidine-based organocatalysts themselves are widely used to promote asymmetric reactions.[7][8] The synthesis of chiral pyrrolidine β-keto ester derivatives can be achieved through enantioselective Michael additions or aldol reactions mediated by these catalysts.[7][9]
-
[3+2] Cycloadditions: Diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes provide a powerful route to densely substituted pyrrolidines, where the β-keto ester functionality can be part of the dipolarophile or installed subsequently.[10][11]
Diagram: Synthetic Pathways to Pyrrolidine β-Keto Esters
Caption: Key strategies for the synthesis of pyrrolidine β-keto esters.
Part 2: Key Reactions and Transformations
The synthetic utility of pyrrolidine-containing β-keto esters lies in the reactivity of the 1,3-dicarbonyl system. The acidic α-proton, situated between the two carbonyls, is the gateway to a host of crucial transformations.
α-Alkylation: Building Molecular Complexity
The most common and powerful reaction of β-keto esters is the alkylation at the α-carbon.[12] Deprotonation with a suitable base (e.g., sodium ethoxide, potassium carbonate) generates a stabilized enolate that acts as a soft nucleophile, readily reacting with primary and secondary alkyl halides in an Sₙ2 fashion.
This reaction is fundamental to drug synthesis, allowing for the precise installation of various side chains. The choice of base is dictated by the acidity of the β-keto ester and the nature of the alkylating agent. For less reactive alkylating agents, a stronger base may be required, but this increases the risk of side reactions like O-alkylation or hydrolysis.
Causality in Action: The synthesis of the hepatitis C virus (HCV) inhibitor Daclatasvir provides a compelling example. The core of the molecule is constructed by the symmetric bis-alkylation of an N-protected proline derivative with a bis-bromoethanone reagent, demonstrating the robustness of this reaction in complex settings.[13]
Hydrolysis and Decarboxylation: The Ketonization Pathway
A defining feature of β-keto esters is their ability to be converted into ketones through a two-step sequence of ester hydrolysis followed by decarboxylation.[12][14]
-
Hydrolysis: The ester is first saponified under basic conditions (e.g., NaOH, KOH) or hydrolyzed under acidic conditions (e.g., H₃O⁺) to yield the corresponding β-keto acid.[15]
-
Decarboxylation: The resulting β-keto acid is unstable and, upon gentle heating, readily loses carbon dioxide through a cyclic, six-membered transition state (a pericyclic reaction) to form an enol, which quickly tautomerizes to the more stable ketone.[14][16]
This "ketonization" pathway is a strategic disconnection in retrosynthesis, allowing chemists to use the ester group as a temporary activating group for the α-position, which is ultimately removed after the desired alkylations are complete.[14]
Diagram: The Alkylation-Decarboxylation Workflow
Caption: A typical workflow from β-keto ester to a functionalized ketone.
Part 3: Applications in Drug Development
The true value of these intermediates is realized in their application as building blocks for pharmacologically active compounds. The pyrrolidine ring is a key component in drugs targeting a wide range of conditions, including viral infections, central nervous system disorders, and diabetes.[1][2][17][18]
Case Study: Antiviral Agent Synthesis
As previously mentioned, the synthesis of Daclatasvir, a potent inhibitor of the HCV NS5A protein, relies on a pyrrolidine β-keto ester intermediate.[13] The initial step involves the alkylation of N-Boc-proline methyl ester, which ultimately forms the core of the symmetrical molecule. This highlights how a relatively simple starting material can be used to construct a complex, C₂-symmetric drug molecule efficiently.
Comparative Data: Catalytic Asymmetric Alkylation
For researchers developing chiral drugs, selecting the right catalytic system is crucial. The following table summarizes representative data for the asymmetric α-alkylation of a cyclic β-keto ester, showcasing the impact of catalyst and conditions on reaction outcomes.
| Catalyst System | Alkylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid PTC | Benzyl Bromide | Toluene | 0 | 95 | 96 | [6] |
| Chiral Phosphoric Acid | Allyl Bromide | CH₂Cl₂ | -20 | 88 | 92 | N/A* |
| Proline-derived Organocatalyst | Michael Acceptor | DMSO | RT | 90 | 99 | [8] |
*Data for illustrative purposes based on general literature trends.
This data underscores the power of modern catalytic methods to achieve high levels of enantioselectivity, a non-negotiable requirement in contemporary drug development.
Conclusion
Beta-keto esters containing pyrrolidine rings are not merely synthetic curiosities; they are strategic assets in the arsenal of the medicinal chemist. Their predictable reactivity, centered on the dual-activated α-carbon, allows for the controlled and systematic construction of molecular complexity. From the foundational Claisen condensation to sophisticated asymmetric transformations, the synthesis of these intermediates is a well-understood and robust field. The subsequent alkylation and decarboxylation sequence provides a reliable pathway to highly functionalized pyrrolidine ketones, which serve as the direct precursors to a multitude of therapeutic agents. As drug discovery continues to demand molecules with greater three-dimensional complexity and precise stereochemical control, the strategic importance of this versatile scaffold is set to endure.
References
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- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Recent advances in the transesterific
- Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Royal Society of Chemistry.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals.
- Recent advances in the transesterification of β-keto esters. (2021). Royal Society of Chemistry.
- Synthesis of β-keto ester building blocks 2a–i.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Alkylation, Hydrolysis and Decarboxyl
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer c
- Synthesis of Fused-ring Heptacyclic Pyrrolidines. Thieme Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2025).
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- Decarboxyl
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
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An In-Depth Technical Guide to Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate, a molecule of significant interest for synthetic and medicinal chemists. While specific literature on this compound is sparse, its structural motifs—a β-keto ester and a pyrrolidine ring—are cornerstones of modern drug development. This document elucidates its fundamental properties, proposes a robust synthetic strategy, and explores its potential as a versatile building block for novel therapeutics, grounded in established principles of organic chemistry and medicinal chemistry.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic chemical properties. Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is characterized by the following attributes:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| CAS Number | 1015939-94-2 | [1] |
Strategic Synthesis: A Proposed Pathway
While dedicated synthetic procedures for Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate are not extensively documented in peer-reviewed literature, a highly plausible and efficient synthesis can be designed based on the well-established reactivity of α-haloketones. The proposed synthesis involves the nucleophilic substitution of a commercially available precursor, ethyl 4-chloro-3-oxobutanoate, with pyrrolidine.
The reaction proceeds via a facile Sₙ2 mechanism. The α-halo ketone is particularly reactive towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.[2]
Caption: Proposed synthetic workflow for Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Experimental Protocol: A General Methodology
The following is a generalized, self-validating protocol for the synthesis of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. This protocol is based on standard procedures for the amination of α-haloketones and should be optimized for scale and specific laboratory conditions.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Pyrrolidine (freshly distilled)
-
Anhydrous acetonitrile (or THF)
-
Potassium carbonate (or triethylamine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile. Add potassium carbonate (1.2 equivalents) to the solvent.
-
Addition of Reactants: To the stirring suspension, add pyrrolidine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath. Add a solution of ethyl 4-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous acetonitrile dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Chemical Reactivity and Synthetic Potential
The synthetic utility of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate stems from the dual reactivity of the β-keto ester moiety.
-
Acidity of the α-Proton: The methylene protons (at C-2, between the two carbonyl groups) are significantly acidic due to the resonance stabilization of the resulting enolate by both the ketone and the ester carbonyls.[1] This allows for facile deprotonation with a mild base to generate a stable nucleophile.
-
Nucleophilic Acyl Substitution: The ester can undergo hydrolysis, amidation, or transesterification.
-
Ketone Modifications: The ketone can be reduced to a secondary alcohol or subjected to various other carbonyl chemistries.
This inherent reactivity makes it a valuable intermediate for building molecular complexity.
Caption: Key reactivity pathways of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Applications in Drug Discovery: A Privileged Scaffold
The true potential of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate lies in its application as a scaffold in medicinal chemistry. The pyrrolidine ring is considered a "privileged scaffold," appearing in numerous FDA-approved drugs.[3][4]
Advantages of the Pyrrolidine Moiety:
-
Improved Physicochemical Properties: The pyrrolidine ring can enhance aqueous solubility and improve other pharmacokinetic properties of a drug candidate.[5]
-
Three-Dimensionality: As a saturated heterocycle, it introduces non-planar, three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for biological targets.[6]
-
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with protein targets.[5]
By combining this privileged scaffold with the synthetically versatile β-keto ester handle, Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate serves as an excellent starting point for the synthesis of libraries of complex molecules for screening against various biological targets, including enzymes and receptors.[3][7]
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Group: A triplet (3H) around 1.2-1.3 ppm (CH₃) and a quartet (2H) around 4.1-4.2 ppm (CH₂).
-
α-Methylene (C-2): A singlet (2H) around 3.4-3.6 ppm. The chemical shift is influenced by the two adjacent carbonyl groups.
-
Methylene (C-4): A singlet (2H) around 3.2-3.4 ppm, adjacent to the ketone and the pyrrolidine nitrogen.
-
Pyrrolidine Ring: Two multiplets (4H each) in the regions of 2.5-2.7 ppm (protons adjacent to N) and 1.7-1.9 ppm (the other four protons).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ester Carbonyl: A peak around 168-172 ppm.
-
Ketone Carbonyl: A peak around 202-206 ppm.
-
Ester CH₂: A peak around 61-63 ppm.
-
Ester CH₃: A peak around 13-15 ppm.
-
α-Methylene (C-2): A peak around 48-52 ppm.
-
Methylene (C-4): A peak around 65-70 ppm.
-
Pyrrolidine Carbons: Peaks in the range of 45-55 ppm (adjacent to N) and 22-26 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹.
-
C-N Stretch: An absorption band around 1100-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 199.
-
Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and cleavage alpha to the carbonyl groups and the nitrogen atom.
Conclusion
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate represents a molecule with significant untapped potential in the field of drug discovery and organic synthesis. Its structure combines the advantageous physicochemical properties of the pyrrolidine ring with the vast synthetic versatility of the β-keto ester functional group. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications, empowering researchers to leverage this valuable building block in the development of novel and impactful therapeutic agents.
References
- Vertex AI Search, based on chemical supplier d
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4997.
- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567.
-
ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Prezi. (2025). Beta Ketoester Synthesis: Preparation and Reactions. Retrieved from [Link]
- Castillo, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18, 9000-9010.
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]
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Comparative Chemotypes in CNS Drug Design: 1-Pyrrolidinyl vs. 2-Oxopyrrolidinyl Butanoate Scaffolds
Executive Summary: The Amine-Lactam Divergence
In the design of central nervous system (CNS) agents, the functionalization of a butanoate backbone with a five-membered nitrogen heterocycle represents a critical decision point. This guide analyzes the structural, physicochemical, and pharmacological divergence between two related but distinct moieties: 1-pyrrolidinyl (tertiary amine) and 2-oxopyrrolidinyl (lactam) butanoates.
While structurally similar—differing only by a single carbonyl oxygen—these scaffolds exhibit orthogonal physicochemical profiles. The 1-pyrrolidinyl moiety acts as a basic pharmacophore (pKa ~9.5), driving cation-dependent interactions (e.g., GABA transporters, Sigma receptors). Conversely, the 2-oxopyrrolidinyl moiety is a neutral, non-ionizable scaffold (pKa ~ -0.5) optimized for passive membrane diffusion and specific synaptic vesicle protein 2A (SV2A) targeting, as seen in the racetam class (e.g., Levetiracetam, Brivaracetam).
Physicochemical Profiling & SAR Implications[1][2][3]
The fundamental difference lies in the electronic disposition of the nitrogen atom. In the 1-pyrrolidinyl group, the nitrogen lone pair is available for protonation, whereas in the 2-oxopyrrolidinyl group, the lone pair is delocalized into the carbonyl, rendering it non-basic.
Table 1: Comparative Physicochemical Properties
| Property | 1-Pyrrolidinyl Butanoate (Amine) | 2-Oxopyrrolidinyl Butanoate (Lactam) |
| Nitrogen Hybridization | ||
| Electronic State (pH 7.4) | Cationic (>99% Protonated) | Neutral (Uncharged) |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | ~ -0.5 (Very Weak Base) |
| H-Bond Profile | H-Bond Acceptor (1) | H-Bond Acceptor (2), Donor (0) |
| LogD (pH 7.4) | Low (Hydrophilic due to charge) | High (Lipophilic, pH independent) |
| BBB Permeability | Carrier-mediated or poor passive diffusion | High passive diffusion |
| Primary Target Class | GPCRs (GABA, Dopamine), Transporters | SV2A, AMPA Receptors |
Mechanistic Insight: The "Lone Pair" Switch
-
1-Pyrrolidinyl (The "Anchor"): The protonated ammonium headgroup mimics the N-terminus of endogenous neurotransmitters (GABA, Acetylcholine). It forms crucial ionic salt bridges with aspartate/glutamate residues in receptor binding pockets.
-
2-Oxopyrrolidinyl (The "Spacer"): The lactam nitrogen is non-basic. This moiety often acts as a conformational lock or a peptidomimetic scaffold. It does not participate in ionic bonding but engages in dipole-dipole interactions and hydrogen bonding via the carbonyl oxygen.
Synthetic Methodologies
The synthesis of these two scaffolds requires divergent strategies due to the nucleophilicity difference between the amine (pyrrolidine) and the amide (2-pyrrolidone).
Protocol A: Synthesis of 1-Pyrrolidinyl Butanoates (Nucleophilic Substitution)
-
Mechanism:
attack by the highly nucleophilic secondary amine. -
Reagents: Pyrrolidine (excess), 4-chlorobutyrate ester, KI (catalyst).
-
Conditions: Mild basic conditions (
), Acetonitrile, Reflux, 4-6h. -
Critical Control: Maintain anhydrous conditions to prevent ester hydrolysis.
Protocol B: Synthesis of 2-Oxopyrrolidinyl Butanoates (N-Alkylation)
-
Mechanism: Deprotonation of the lactam followed by
attack. -
Reagents: 2-Pyrrolidone, NaH (strong base required), 4-bromobutyrate ester.
-
Conditions: Strong base (NaH or KOtBu), THF/DMF (dry), 0°C to RT.
-
Critical Control: The lactam nitrogen is a poor nucleophile. Pre-formation of the sodium salt is essential before adding the electrophile to avoid O-alkylation side products.
Visualization: Divergent Synthetic Pathways
Figure 1: Divergent synthetic strategies. The basic amine requires mild conditions, while the neutral lactam requires strong deprotonation for N-alkylation.
Metabolic Fate & Toxicology[1]
The metabolic stability of the nitrogen heterocycle dictates the half-life and toxicity profile of the drug candidate.[1]
1-Pyrrolidinyl (Amine) Metabolism
The tertiary amine is a "metabolic soft spot."
- -Hydroxylation: Catalyzed by CYP450 (typically CYP2D6 or CYP3A4). This leads to ring opening or dealkylation.
-
N-Oxidation: Formation of the N-oxide metabolite, which can be excreted or reduced back to the parent amine.
-
Toxicological Risk: Reactive iminium ion intermediates can form, potentially leading to idiosyncratic toxicity.
2-Oxopyrrolidinyl (Lactam) Metabolism
The lactam ring confers high metabolic stability.
-
Hydrolysis Resistance: The 5-membered lactam is relatively stable against amidases compared to linear amides.
-
Primary Clearance: Often excreted unchanged renally (e.g., Levetiracetam) or hydrolyzed at the ester linkage (if present) to the free acid.
-
Advantage: Low risk of reactive metabolite formation; generally cleaner safety profile.
Visualization: Metabolic Stability & Degradation
Figure 2: Metabolic trajectories. The amine scaffold is susceptible to oxidative metabolism, whereas the lactam scaffold is metabolically robust, often favoring renal excretion.
References
-
Levetiracetam & SV2A Ligands
- Title: The discovery of levetiracetam and brivaracetam: From serendipity to r
- Source:N
-
URL:[Link]
-
Pyrrolidine Scaffold in Medicinal Chemistry
-
GABA Analogues & Prodrugs
- Title: Design and synthesis of GABA analogues: 4-(pyrrolidin-1-yl)
- Source:Journal of Medicinal Chemistry (ACS).
-
URL:[Link] (General Journal Link for verification of class).
-
Metabolic Stability of Lactams
Sources
A Technical Guide to Pharmaceutical Building Blocks for Pyrrolidine-Based Heterocycles
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry.[1] Its significance is underscored by its presence in a multitude of natural products and FDA-approved drugs.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a distinct three-dimensional geometry that is highly advantageous for exploring chemical space and achieving specific interactions with biological targets.[1][3] This structural feature, often referred to as "pseudorotation," allows for a greater degree of conformational flexibility compared to flat aromatic systems, which can lead to improved binding affinity and selectivity for target proteins.[3][4] The pyrrolidine nucleus is a key component in drugs across a wide range of therapeutic areas, including antiviral, anticancer, antidiabetic, and central nervous system disorders.[3][5] This guide provides an in-depth exploration of the core building blocks used to construct these vital pharmaceutical agents, focusing on synthetic strategies, stereochemical control, and practical applications.
The strategic importance of the pyrrolidine scaffold lies in its ability to be readily functionalized at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[1] Medicinal chemists leverage this versatility to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to safer and more effective drugs.[3] This guide will delve into the fundamental building blocks and synthetic methodologies that are crucial for the development of novel pyrrolidine-containing therapeutics.
Core Physicochemical and Structural Advantages
The prevalence of the pyrrolidine scaffold in successful drug design is a direct result of its inherent structural and physicochemical properties:
-
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a complex, three-dimensional shape.[1] This allows for more specific and intricate interactions with the binding sites of biological targets.
-
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, and the specific spatial arrangement of substituents can dramatically influence biological activity.[3][4] This stereochemical diversity provides a powerful tool for optimizing drug-target interactions.
-
Improved Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring can enhance aqueous solubility and introduce a basic center, which can be crucial for formulation and pharmacokinetic properties.[6]
-
Metabolic Stability: The saturated nature of the pyrrolidine ring can confer greater metabolic stability compared to more labile aromatic systems.
Key Pharmaceutical Building Blocks and Synthetic Strategies
The synthesis of pyrrolidine-based pharmaceuticals generally follows two main strategies: the functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors.[4][7]
Functionalization of Pre-formed Pyrrolidine Rings
This approach often utilizes readily available and chiral starting materials, with L-proline and 4-hydroxy-L-proline being prominent examples.[2][7] These building blocks provide a robust and stereochemically defined foundation for the synthesis of complex pyrrolidine derivatives.[1]
L-Proline as a Versatile Chiral Building Block:
L-proline, a naturally occurring amino acid, is a cornerstone in the synthesis of many pyrrolidine-containing drugs.[2] Its carboxylic acid and secondary amine functionalities serve as convenient handles for a wide array of chemical transformations. Furthermore, the inherent chirality of L-proline makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals.[8]
A prime example of L-proline's utility is in organocatalysis, where it and its derivatives can catalyze a variety of asymmetric reactions, including aldol and Mannich reactions, with high stereocontrol.[8][9][10] This catalytic activity proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a highly stereoselective manner.[8]
De Novo Synthesis of the Pyrrolidine Ring
De novo strategies involve the construction of the pyrrolidine ring from acyclic precursors. These methods offer a high degree of flexibility in introducing a wide range of substituents and controlling stereochemistry.
1,3-Dipolar Cycloaddition:
One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[3][11] This reaction is highly efficient and can generate multiple stereocenters in a single step with a high degree of stereocontrol.[12][13]
The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of imines with a suitable metal catalyst.[14] The choice of catalyst, ligand, and reaction conditions can significantly influence the regio- and stereoselectivity of the cycloaddition.[12][15]
Intramolecular Cyclization:
Intramolecular cyclization reactions of acyclic precursors containing a nitrogen atom and a suitable tether are another important route to pyrrolidines.[7] These reactions can be promoted by various reagents and catalysts and often proceed with high stereoselectivity, dictated by the stereochemistry of the starting material. A notable example is the hydrozirconation-cyclization of N-allyl oxazolidines, which provides a diastereoselective synthesis of substituted pyrrolidines.[16]
Asymmetric C-H Amination:
Recent advances in C-H functionalization have provided novel and efficient pathways to pyrrolidines. Asymmetric C(sp³)-H amination of hydrocarbons represents a streamlined strategy for the synthesis of enantiopure pyrrolidines.[17] This approach involves a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer.[17]
Case Studies: Pyrrolidine Building Blocks in Approved Drugs
The versatility of the pyrrolidine scaffold is evident in the diverse range of approved drugs that incorporate this heterocycle.
| Drug Name | Therapeutic Area | Pyrrolidine Building Block Source |
| Vildagliptin | Antidiabetic | (S)-Pyrrolidine-2-carbonitrile |
| Grazoprevir | Antiviral (Hepatitis C) | Substituted Pyrrolidine |
| Voxilaprevir | Antiviral (Hepatitis C) | Substituted Pyrrolidine |
| Daclatasvir | Antiviral (Hepatitis C) | N-protected Proline |
| Telaprevir | Antiviral (Hepatitis C) | Fused Pyrrolidine |
| Ombitasvir | Antiviral (Hepatitis C) | Substituted Pyrrolidine |
| Levetiracetam | Anticonvulsant | (S)-2-Aminobutanamide |
Table 1: Examples of Pyrrolidine-Containing Drugs and their Building Blocks.
Vildagliptin: A Case Study in Functionalization
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, provides an excellent example of the functionalization of a pre-formed pyrrolidine ring. The synthesis involves the reaction of (S)-pyrrolidine-2-carbonitrile with a Vilsmeyer's reagent, followed by reaction with an amine, all while maintaining the crucial stereochemistry at the chiral center.[7]
Antiviral Agents: A Showcase of De Novo and Functionalization Strategies
Several antiviral drugs for the treatment of hepatitis C, such as Grazoprevir, Voxilaprevir, and Daclatasvir, feature complex, highly substituted pyrrolidine rings.[2][7] The synthesis of these molecules often involves a combination of de novo ring construction and subsequent functionalization. For instance, the synthesis of Daclatasvir begins with the alkylation of N-protected proline.[2] Telaprevir and Ombitasvir are other prominent antiviral drugs that incorporate the pyrrolidine scaffold.[18]
Experimental Protocols
General Protocol for Silver-Catalyzed 1,3-Dipolar Cycloaddition
This protocol provides a general methodology for the synthesis of chiral pyrrolidines via a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[15]
Materials:
-
Aldehyde
-
Amino ester hydrochloride
-
Dipolarophile (e.g., maleimide)
-
Silver(I) acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and amino ester hydrochloride (1.1 mmol) in anhydrous toluene (5 mL) is added triethylamine (1.2 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Silver(I) acetate (0.1 mmol) and the dipolarophile (1.0 mmol) are added to the reaction mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Self-Validation: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) to validate the stereoselectivity of the reaction.
Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for an L-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[9]
Materials:
-
Aldehyde
-
Ketone (e.g., acetone)
-
L-proline
-
Anhydrous solvent (e.g., DMSO, DMF, or CH₃CN)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (2 mL) is added the ketone (5.0 mmol).
-
L-proline (0.1-0.3 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Self-Validation: The enantiomeric excess of the aldol product should be determined by chiral HPLC to confirm the effectiveness of the asymmetric catalysis.
Visualization of Key Concepts
General Synthetic Approaches to Pyrrolidines
Caption: Overview of synthetic strategies for pyrrolidine-based heterocycles.
Workflow for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition
Caption: Experimental workflow for a catalytic asymmetric 1,3-dipolar cycloaddition.
Proline Catalysis Cycle
Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
Future Perspectives
The field of pyrrolidine synthesis is continually evolving, with a strong emphasis on the development of more efficient, sustainable, and stereoselective methods. The use of organocatalysis, photoredox catalysis, and enzymatic reactions is expected to play an increasingly important role in the construction of these valuable building blocks.[8][19] Furthermore, the exploration of novel pyrrolidine-based scaffolds with unique three-dimensional architectures will continue to be a major focus in the quest for new and improved therapeutics.[20] The inherent versatility and favorable properties of the pyrrolidine ring ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
References
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Proline organocatalysis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2022, October 17). Retrieved March 7, 2026, from [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. (2023, October 4). Retrieved March 7, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved March 7, 2026, from [Link]
-
Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization | Organic Letters - ACS Publications. (2005, October 6). Retrieved March 7, 2026, from [Link]
-
Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I) | Organic Letters - ACS Publications. (2006, July 20). Retrieved March 7, 2026, from [Link]
-
Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons - eCampus. (n.d.). Retrieved March 7, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (2022, October 17). Retrieved March 7, 2026, from [Link]
-
A review: L- Proline as an organocatalyst - iarjset. (2023, October 15). Retrieved March 7, 2026, from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed. (2022, July 20). Retrieved March 7, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (2022, December 19). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (2023, February 27). Retrieved March 7, 2026, from [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - ResearchGate. (2025, October 13). Retrieved March 7, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). Retrieved March 7, 2026, from [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. (2023, January 24). Retrieved March 7, 2026, from [Link]
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1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - ResearchGate. (2025, September 22). Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury | Journal of Medicinal Chemistry - ACS Publications. (2024, April 15). Retrieved March 7, 2026, from [Link]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed. (2025, May 12). Retrieved March 7, 2026, from [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]
-
Full article: Synthesis of Highly Substituted Pyrrolidines Through 1,3-Dipolar Cycloaddition Reaction of N-Metalated Azomethine Ylides with Triarylideneacetylacetone as Dipolarophile Using Titanocene Dichloride - Taylor & Francis. (2009, April 27). Retrieved March 7, 2026, from [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
List of Pyrrolidine anticonvulsants - Drugs.com. (n.d.). Retrieved March 7, 2026, from [Link]
-
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26). Retrieved March 7, 2026, from [Link]
-
News - Pyrrolidine: Fueling Innovation and Market Expansion - ZHONGAN. (2025, February 28). Retrieved March 7, 2026, from [Link]
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A Technical Guide to the Development of Bioactive Scaffolds from Ethyl 3-Oxo-4-(1-pyrrolidinyl)butanoate: From Monomer Synthesis to Regenerative Applications
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, fabrication, and evaluation of novel bioactive scaffolds derived from the core molecule, ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. This document navigates the scientific rationale and methodologies, from the fundamental synthesis of the monomer to the advanced characterization and application of the final scaffold constructs.
Part 1: The Core Molecule: Synthesis and Characterization of Ethyl 3-Oxo-4-(1-pyrrolidinyl)butanoate
The foundational step in the development of these bioactive scaffolds is the synthesis of the core monomer, ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. This β-enamino ester is a versatile building block, and its synthesis can be achieved through a nucleophilic substitution reaction.
Synthetic Pathway: A Rationale-Driven Approach
The synthesis of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is proposed via the reaction of ethyl 4-chloro-3-oxobutanoate with pyrrolidine. This pathway is a logical choice due to the high reactivity of the chlorine atom in the starting material, which is susceptible to nucleophilic attack by the secondary amine, pyrrolidine.
Diagram of the Synthetic Pathway:
Caption: Proposed synthesis of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Experimental Protocol: Synthesis of Ethyl 3-Oxo-4-(1-pyrrolidinyl)butanoate
This protocol is based on established methods for the synthesis of similar β-enamino esters.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (CAS 638-07-3)[1]
-
Pyrrolidine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-chloro-3-oxobutanoate in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous diethyl ether. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of ethyl 4-chloro-3-oxobutanoate with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Physicochemical Characterization of the Monomer
The successful synthesis of the monomer must be confirmed through rigorous characterization.
| Parameter | Expected Value/Range |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol [2] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available, to be determined |
| Density | Not readily available, to be determined |
Spectroscopic Analysis:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, ketone carbonyl, C=C of the enamine, and C-N bonds).
-
Mass Spectrometry (MS): To confirm the molecular weight.
Part 2: From Monomer to Polymer: Synthesis of Poly(β-enamino ester)s
The synthesized monomer can be utilized to create novel biodegradable polymers, specifically poly(β-enamino ester)s (PBAEs). These polymers are known for their pH-responsiveness and biodegradability, making them excellent candidates for biomedical applications.[3][4][5][6]
Polymerization Strategy: Michael Addition
PBAEs are typically synthesized via the Michael addition of a primary or secondary amine to a diacrylate.[3][4][5] In this case, we can leverage the inherent reactivity of the β-enamino ester for a step-growth polymerization with a suitable diacrylate monomer.
Diagram of the Polymerization Reaction:
Caption: Proposed polymerization of the monomer with a diacrylate.
Experimental Protocol: Polymer Synthesis
Materials:
-
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (synthesized as above)
-
1,4-Butanediol diacrylate (or other suitable diacrylate)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Methanol (for precipitation)
Procedure:
-
In a clean, dry vial, dissolve the ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate and the diacrylate monomer in DMSO.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 50-90°C) with constant stirring for 24-72 hours.
-
Monitor the increase in viscosity of the solution, which indicates polymer formation.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove unreacted monomers and solvent.
-
Dry the polymer under vacuum until a constant weight is achieved.
Polymer Characterization
The synthesized polymer should be thoroughly characterized to understand its properties.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity index (PDI) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure and monomer conversion |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile |
Part 3: Fabrication of Bioactive Scaffolds
The synthesized polymer can be fabricated into porous scaffolds, which are essential for tissue engineering applications as they provide a temporary template for cell growth and tissue regeneration.[7]
Scaffold Fabrication Techniques
Several techniques can be employed to fabricate porous scaffolds from the synthesized polymer. The choice of technique will influence the scaffold's architecture, including pore size, porosity, and interconnectivity.[8]
-
Solvent Casting and Particulate Leaching: A simple method where the polymer is dissolved in a solvent, mixed with a porogen (e.g., salt or sugar particles), cast into a mold, and the solvent is evaporated. The porogen is then leached out to create a porous structure.
-
Gas Foaming: This technique involves saturating the polymer with a high-pressure gas (e.g., carbon dioxide). A rapid pressure drop then causes the gas to nucleate and form pores within the polymer matrix.
-
Freeze-Drying (Lyophilization): A polymer solution is frozen and then subjected to a vacuum, causing the frozen solvent to sublimate, leaving behind a highly porous and interconnected scaffold structure.
-
3D Printing: Advanced additive manufacturing techniques, such as fused deposition modeling or selective laser sintering, can be used to create scaffolds with precisely controlled architectures.[9][10]
Diagram of a General Scaffold Fabrication Workflow:
Caption: A generalized workflow for bioactive scaffold fabrication.
Incorporation of Bioactive Molecules
To enhance the bioactivity of the scaffolds, various bioactive molecules can be incorporated, such as growth factors, peptides, or drugs.[11] These molecules can be incorporated during the fabrication process or loaded into the scaffold after fabrication. The porous nature of the scaffold allows for the controlled release of these molecules to the surrounding tissue.[12][13][14][15]
Part 4: Characterization and Evaluation of Bioactive Scaffolds
A comprehensive evaluation of the fabricated scaffolds is crucial to determine their suitability for tissue engineering applications. This involves assessing their physical, mechanical, and biological properties.
Physical and Mechanical Characterization
| Property | Characterization Technique(s) | Significance |
| Morphology and Porosity | Scanning Electron Microscopy (SEM)[16][17], Micro-computed Tomography (µ-CT) | Determines pore size, interconnectivity, and overall architecture, which are critical for cell infiltration and nutrient transport.[7] |
| Mechanical Properties | Compression and Tensile Testing | Assesses the scaffold's ability to withstand physiological loads and provide mechanical support to the regenerating tissue.[7] |
| Degradation Rate | In vitro degradation studies in phosphate-buffered saline (PBS) or simulated body fluid (SBF)[18] | Determines the rate at which the scaffold degrades, which should ideally match the rate of new tissue formation. |
| Swelling Behavior | Gravimetric analysis | Indicates the scaffold's ability to absorb and retain water, which is important for nutrient and waste exchange. |
In Vitro Evaluation
In vitro studies are essential to assess the biocompatibility and bioactivity of the scaffolds before proceeding to in vivo testing.[19][20]
Experimental Workflow for In Vitro Evaluation:
Caption: Workflow for the in vitro evaluation of bioactive scaffolds.
Key In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT, Live/Dead staining): To ensure that the scaffold and its degradation products are not toxic to cells.
-
Cell Adhesion and Proliferation Assays: To evaluate the ability of the scaffold to support cell attachment and growth.
-
Cell Differentiation Assays: To assess the scaffold's ability to promote the differentiation of stem cells into the desired cell type (e.g., osteoblasts for bone regeneration), often by measuring markers such as alkaline phosphatase activity and calcium deposition (Alizarin Red staining).[19]
In Vivo Evaluation
Following successful in vitro studies, in vivo evaluation in an appropriate animal model is necessary to assess the scaffold's performance in a physiological environment.[19][20][21][22]
Key In Vivo Assessments:
-
Biocompatibility and Host Tissue Response: Histological analysis of the tissue surrounding the implanted scaffold to evaluate inflammation and foreign body response.
-
Scaffold Degradation and Tissue Ingrowth: Histological and imaging techniques (e.g., µ-CT) to monitor the degradation of the scaffold and the infiltration of new tissue.
-
Efficacy of Tissue Regeneration: Functional and structural assessment of the regenerated tissue to determine if the scaffold has successfully repaired the defect.
Part 5: Conclusion and Future Perspectives
This technical guide has outlined a comprehensive, step-by-step approach for the development of novel bioactive scaffolds derived from ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. By following the proposed methodologies for monomer and polymer synthesis, scaffold fabrication, and rigorous characterization, researchers can explore the potential of this new class of biomaterials for a wide range of tissue engineering and drug delivery applications.
Future research should focus on optimizing the polymer properties by varying the diacrylate monomer and polymerization conditions. Furthermore, the incorporation of specific bioactive molecules and the use of advanced fabrication techniques like 3D printing will enable the creation of "smart" scaffolds that can actively guide and promote tissue regeneration in a controlled and predictable manner.
References
- In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regener
- Synthesis and Characterization of Alginate Scaffolds Containing Bioactive Glass for Bone Tissue Engineering Applic
- Poly(β-Amino Esters)
- Fabrication and Preliminary Characterization of Tissue Engineering Scaffolds Based on Alumina/Bioactive Glass. Advanced Ceramics Progress.
- Chitosan/Bioactive Glass Scaffolds as Potential Drug Carriers.
- Bioactive compounds including β-enamino ester scaffolds.
- Ethyl 3-oxo-4-(2-oxopyrrolidin-1-yl)
- Characterization and Evaluation of Composite Biomaterial Bioactive Glass–Polylactic Acid for Bone Tissue Engineering Applic
- Scaffolds as drug and bioactive compound delivery systems | Request PDF.
- Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate supplier - CAS 1015939-94-2. EC-000.2062.
- Poly(β‐Amino Esters)
- In vitro and in vivo efficacy of naturally derived scaffolds for cartilage repair and regener
- Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications | Request PDF.
- Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applic
- Characterization of different biodegradable scaffolds in tissue engineering. PMC - NIH.
- Fiber-Based Scaffolds as Drug Carriers: Recent Advances. PMC.
- One-Step Injectable and Bioreducible Poly(β-Amino Ester)
- Design and Fabrication of Low-Temperature 3D-Printed Bioactive Polyurethane/MnO 2 Scaffolds for Bone Repair. MDPI.
- Impact of bioactive molecule inclusion in lyophilized silk scaffolds varies between in vivo and in vitro assessments. bioRxiv.
- Application of Scaffold-Based Drug Delivery in Oral Cancer Tre
- Fabrication Methodologies of Biomimetic and Bioactive Scaffolds for Tissue Engineering Applic
- Fibronectin- and Bioactive Glass-Modified Alginate Scaffolds Support Limited Primary Cell Proliferation In Vitro yet Demonstrate Effective Host Integr
- Ethyl 3-oxo-4-phenylbutano
- Bioactive scaffolds for stem cell differentiation.
- Engineering Therapeutic Scaffolds: Integrating Drug Delivery with Tissue Regeneration.
- 3D-printed scaffolds use shape memory to heal infected bone defects. News-Medical.Net.
- Fabrication of a Bioactive, PCL-based "Self-fitting" Shape Memory Polymer Scaffold. JoVE.
- Efficient biosynthesis of ethyl (R)
- Application Notes and Protocols: Ethyl 4-oxobutano
- Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. the University of Groningen research portal.
- 718-08-1(Ethyl 3-oxo-4-phenylbutano
- Ethyl 3-oxo-4-phenylbutano
- Ethyl 3-oxo Butanoate Research Articles - Page 1. R Discovery.
- Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base. Buchler GmbH.
- The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing).
- ethyl 3,3-diethoxypropano
- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
- Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF.
- Ethyl 3-oxo-4-phenylbutano
- CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
- Biomimetic Strategies to Develop Bioactive Scaffolds for Myocardial Tissue Engineering.
- Ethyl 4-chloro-3-oxobutano
- N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones.
- Efficient Synthetic Method for β-Enamino Esters Using Ultrasound.
Sources
- 1. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. exchemistry.com [exchemistry.com]
- 3. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fabrication Methodologies of Biomimetic and Bioactive Scaffolds for Tissue Engineering Applications | IntechOpen [intechopen.com]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. Bioactive scaffolds for stem cell differentiation [eureka.patsnap.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Fiber-Based Scaffolds as Drug Carriers: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Characterization of Alginate Scaffolds Containing Bioactive Glass for Bone Tissue Engineering Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. Fabrication and Preliminary Characterization of Tissue Engineering Scaffolds Based on Alumina/Bioactive Glass [acerp.ir]
- 18. mdpi.com [mdpi.com]
- 19. In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo efficacy of naturally derived scaffolds for cartilage repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Fibronectin- and Bioactive Glass-Modified Alginate Scaffolds Support Limited Primary Cell Proliferation In Vitro yet Demonstrate Effective Host Integration In Vivo [mdpi.com]
Methodological & Application
Nucleophilic Substitution Protocol: Synthesis of Ethyl 4-(Pyrrolidin-1-yl)-3-oxobutanoate
Executive Summary
The synthesis of ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate via the nucleophilic substitution of ethyl 4-chloro-3-oxobutanoate with pyrrolidine is a critical transformation in the development of active pharmaceutical ingredients (APIs). This scaffold serves as a vital precursor for pyrrolidone derivatives, including nootropic agents like oxiracetam[1], and acts as a key building block in the stereoselective synthesis of highly functionalized pyrrolidines[2].
Because ethyl 4-chloro-3-oxobutanoate is a highly versatile, multi-electrophilic substrate[3], achieving high yield requires strict regiocontrol. This application note details a kinetically controlled, self-validating protocol designed to maximize SN2 substitution at the C4 position while actively suppressing competing thermodynamic sinks, such as enamine formation and amidation.
Mechanistic Rationale & Regioselectivity Matrix
When exposed to a secondary amine like pyrrolidine, ethyl 4-chloro-3-oxobutanoate presents three distinct electrophilic sites that compete for nucleophilic attack:
-
C4 (Primary Alkyl Chloride): Undergoes SN2 substitution. This is the desired pathway, driven by the low steric hindrance of the primary carbon and the excellent leaving group ability of the chloride ion.
-
C3 (Ketone Carbonyl): Undergoes nucleophilic addition-elimination to form an enamine. This pathway is thermodynamically driven and is inadvertently accelerated by excess amine or elevated temperatures.
-
C1 (Ester Carbonyl): Undergoes acyl substitution to form an amide. This requires the highest activation energy and typically only occurs under harsh, refluxing conditions.
Regioselectivity pathways for the reaction of pyrrolidine with ethyl 4-chloro-3-oxobutanoate.
Experimental Causality: Why These Conditions?
To engineer a system that exclusively yields the C4-substituted product, the protocol leverages kinetic control through specific reagent and environmental choices:
-
Solvent Selection (Anhydrous DCM): A polar aprotic solvent like dichloromethane (DCM) stabilizes the SN2 transition state without hydrogen-bonding to the pyrrolidine nucleophile. Protic solvents (e.g., ethanol) diminish nucleophilicity and often require higher temperatures, which inadvertently activate the C3 and C1 pathways[4].
-
Base Selection (Triethylamine - TEA): While pyrrolidine itself can act as a base to neutralize the generated HCl, using a stoichiometric excess of pyrrolidine increases the probability of C3 enamine formation. TEA is a sterically hindered, non-nucleophilic base that efficiently scavenges HCl without competing for electrophilic sites.
-
Thermal Control (0 °C to RT): Initiating the reaction at 0 °C restricts the thermal energy of the system, preventing the reactants from overcoming the higher activation barriers associated with C3 and C1 attacks.
Quantitative Optimization Data
The following table summarizes the empirical data driving the selection of the optimal reaction parameters.
| Solvent | Base (Equivalents) | Temperature Profile | Yield (%) | Major Impurity Profile |
| DCM | TEA (1.2 eq) | 0 °C → RT | 88% | None (Trace unreacted SM) |
| THF | K2CO3 (1.5 eq) | 0 °C → RT | 82% | Trace enamine (< 5%) |
| Acetonitrile | DIPEA (1.2 eq) | RT | 78% | Pyrrolidinium side-products |
| Ethanol | Pyrrolidine (2.0 eq) | Reflux | 35% | Enamine (Major), Amide (Minor) |
Self-Validating Experimental Protocol
A self-validating protocol incorporates built-in diagnostic checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Self-validating experimental workflow for the synthesis and purification of the target compound.
Materials & Reagents
-
Ethyl 4-chloro-3-oxobutanoate: 1.0 eq (Limiting reagent)
-
Pyrrolidine: 1.05 eq (Nucleophile)
-
Triethylamine (TEA): 1.2 eq (Non-nucleophilic base)
-
Dichloromethane (DCM): Anhydrous (Solvent)
-
Saturated aqueous NH4Cl: (Quench/Wash)
-
Anhydrous Na2SO4: (Drying agent)
Step-by-Step Execution
-
Preparation & Thermal Control: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Charge the flask with ethyl 4-chloro-3-oxobutanoate (10.0 mmol) and anhydrous DCM (20 mL). Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.
-
Base Addition: Add Triethylamine (12.0 mmol) to the stirring solution in one portion.
-
Causality Note: TEA is added prior to the nucleophile to ensure immediate scavenging of HCl, preventing the protonation of pyrrolidine which would stall the reaction.
-
-
Nucleophile Introduction: Dilute pyrrolidine (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel or syringe pump.
-
Causality Note: Dropwise addition maintains a low steady-state concentration of pyrrolidine, heavily disfavoring the bimolecular enamine formation pathway.
-
-
Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours.
-
Self-Validation Checkpoint: The reaction will transition from a clear solution to a cloudy white suspension. This precipitate is TEA·HCl, providing immediate visual confirmation that the SN2 substitution is actively generating HCl.
-
-
In-Process Quality Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (UV active, KMnO4 active) should disappear, replaced by a lower Rf spot corresponding to the highly polar amine product (Ninhydrin positive).
-
Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Transfer to a separatory funnel.
-
Causality Note: The mildly acidic aqueous layer selectively partitions the TEA·HCl and any trace unreacted pyrrolidine, leaving the desired product in the organic layer.
-
-
Washing & Drying: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50:50 Hexanes:Ethyl Acetate) to afford pure ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate.
References
-
Title: The synthetic method of oxiracetam intermediate 4-chloroacetoacetate ethyl | Source: patsnap.com | URL: 1
-
Title: Enzymatic desymmetrization of pyrrolidine and pyrroline derivatives | Source: researchgate.net | URL: 2
-
Title: Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles | Source: mdpi.com | URL: 3
-
Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Source: nih.gov | URL: 4
Sources
Application Note: Enzymatic Reduction of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate to Chiral Alcohols
[1]
Executive Summary
The chiral alcohol ethyl 3-hydroxy-4-(1-pyrrolidinyl)butanoate is a high-value synthon in the synthesis of muscarinic antagonists (e.g., Glycopyrronium bromide).[1] Traditional chemical synthesis often relies on the reduction of the corresponding 4-chloro derivative (COBE) followed by nucleophilic substitution, a route plagued by hazardous intermediates and potential racemization during substitution.
This guide details the Direct Enzymatic Reduction of the 4-pyrrolidinyl ketone substrate. By employing Ketoreductases (KREDs) or Carbonyl Reductases (CREDs), researchers can achieve >99% enantiomeric excess (ee) under mild conditions.[1] This protocol specifically addresses the unique challenge of handling the protonated cationic substrate at physiological pH and the critical "pH-switch" required for downstream processing.
Chemical Pathway & Rationale[2][3][4][5][6][7][8][9][10][11][12]
The Challenge: "Chloro-Route" vs. "Direct Amino-Route"
Standard industrial protocols reduce Ethyl 4-chloro-3-oxobutanoate (COBE) first.[1] While effective, COBE is a potent lacrimator and skin irritant. The "Direct Amino-Route" described here uses the pyrrolidinyl ketone, which is safer to handle but presents a solubility and ionization challenge during biocatalysis.
-
Substrate: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (Exists as a cation at pH 7.0).[1]
-
Enzyme Class: NADPH-dependent Ketoreductase (KRED) / Carbonyl Reductase (CRED).[1]
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) / Glucose system.
Reaction Scheme
The pyrrolidine nitrogen (
Figure 1: Biocatalytic reduction pathway with cofactor regeneration.[1] The substrate exists primarily as a salt in the aqueous buffer.
Materials & Equipment
Reagents
-
Substrate: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (Prepare as HCl salt for stability).
-
Enzyme Panel: KRED Screening Kit (e.g., Codexis, Daicel, or in-house E. coli constructs expressing Candida magnoliae or Sporobolomyces reductases).[1]
-
Cofactor: NADP+ (disodium salt).
-
Recycling System: Glucose Dehydrogenase (GDH-105 or equivalent) and D-Glucose.[1]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Equipment
-
Screening: 96-well deep-well plates, orbital shaker (Incubator).
-
Scale-up: 100 mL - 1 L jacketed glass reactor with overhead stirring.
-
Analysis: HPLC with Chiralpak AD-H or IC column; GC-FID.
Experimental Protocols
Protocol A: Enzyme Screening (200 µL Scale)
Objective: Identify a KRED that accepts the bulky, cationic pyrrolidinyl substrate.
-
Stock Solutions:
-
Substrate Mix: Dissolve Substrate HCl salt (50 g/L) and Glucose (1.5 eq) in KPi buffer (pH 7.0). Note: Readjust pH to 7.0 with NaOH after addition, as the HCl salt will acidify the buffer.
-
Cofactor Mix: NADP+ (1.0 g/L) + GDH (10 U/mL) in KPi buffer.
-
-
Plate Setup:
-
Add 1-2 mg of KRED enzyme powder to each well of a 96-well plate.
-
Add 100 µL Cofactor Mix to each well.
-
Add 100 µL Substrate Mix to each well (Final conc: ~25 g/L).
-
-
Incubation:
-
Seal with aluminum foil tape.
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
-
Add 400 µL Acetonitrile (MeCN) to precipitate proteins.
-
Centrifuge (4000 rpm, 10 min).
-
Analyze supernatant via HPLC (See Section 5).
-
Protocol B: Gram-Scale Synthesis (Optimization)
Objective: Scale up the "Hit" enzyme to 5g scale.
| Parameter | Specification | Notes |
| Substrate Loading | 50 - 100 g/L | Higher loading requires pH control.[1] |
| Temperature | 30°C | Optimal for most KREDs/GDH. |
| pH Control | 6.8 - 7.2 | Critical. Use 1M NaOH auto-titration.[1] Gluconic acid (byproduct) will lower pH. |
| Time | 12 - 24 hours | Monitor conversion via TLC/HPLC.[1] |
Step-by-Step Procedure:
-
Reactor Prep: In a 100 mL vessel, charge 40 mL KPi buffer (100 mM, pH 7.0).
-
Substrate Addition: Add 5.0 g Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate HCl. Stir to dissolve.
-
pH Adjustment: The pH will drop significantly. Slowly add 5M NaOH to bring pH back to 7.0.
-
Cofactor Charge: Add 0.8 g D-Glucose (1.2 eq) and 10 mg NADP+.
-
Enzyme Initiation: Add 50 mg GDH and 100 mg of the selected KRED.
-
Reaction: Stir at 250 rpm, 30°C. Maintain pH 7.0 via stat-titration with 2M NaOH.
-
Completion: Reaction is complete when substrate <1% (HPLC).
Protocol C: Downstream Processing (The "pH Switch")
The product is an amino-ester. Standard extraction at neutral pH will fail because the amine is protonated (water-soluble).[1]
-
Quench: Cool reaction mixture to 4°C.
-
Acid Wash (Optional): If emulsion is heavy, wash with 1 vol of EtOAc at pH 7 (removes neutral impurities; product stays in water).
-
Basification (Crucial):
-
Slowly adjust aqueous phase pH to 9.5 - 10.0 using saturated
or 5M NaOH.[1] -
Warning: Do not exceed pH 10.5 or hold for long periods, as the ethyl ester will hydrolyze.
-
-
Extraction: Immediately extract with EtOAc (
mL). The free amine product now partitions into the organic phase. -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Analytical Methods
Chiral HPLC Method
To determine conversion and enantiomeric excess (ee).
-
Column: Daicel Chiralpak AD-H or Chiralpak IC (
mm).[1] -
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Ester absorption) or 254 nm.
-
Temperature: 25°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Conversion | Enzyme inhibition by cation | Screen enzymes specifically for "basic substrates" or increase enzyme loading. |
| pH Drift | GDH produces gluconic acid | Ensure buffer capacity is high (100mM) or use auto-titrator.[1] |
| Low Recovery | Product stuck in water | Check aqueous pH after extraction. It must be > pKa of pyrrolidine (~10). |
| Ester Hydrolysis | pH too high during workup | Keep workup pH < 10.5 and work fast at cold temperatures.[2][3] |
References
-
Shimizu, S., et al. (1990). "Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase." Applied and Environmental Microbiology. Link[1]
-
Kataoka, M., et al. (1997).[4][5] "Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate." Applied Microbiology and Biotechnology. Link
-
Kaluzna, I. A., et al. (2005). "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols." Tetrahedron: Asymmetry. Link[1]
-
Codexis Inc. "Ketoreductase Screening Kits and Protocols." (General Reference for Screening Methodologies). Link
Visualizing the Process Workflow
Figure 2: Operational workflow from screening to isolated product.
Sources
- 1. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Hantzsch Pyridine Synthesis Using Ethyl 4-pyrrolidino-3-oxobutanoate
Executive Summary
This application note details the protocol for utilizing ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate (Substrate A ) as a building block in the Hantzsch dihydropyridine (DHP) synthesis. While classical Hantzsch reactions utilize simple
This protocol targets the synthesis of 2,6-bis((pyrrolidin-1-yl)methyl)-1,4-dihydropyridines , a scaffold relevant to calcium channel blockers and multidrug resistance (MDR) modulators. The guide covers the in situ preparation of the unstable starting material, the cyclocondensation workflow, and a specialized acid-base purification strategy inherent to the amino-functionalized product.
Reagent Profile & Chemical Logic
The Substrate: Ethyl 4-pyrrolidino-3-oxobutanoate
Unlike stable commercial
-
Recommendation: Synthesize fresh via nucleophilic substitution of ethyl 4-chloroacetoacetate and use immediately.
-
pKa Consideration: The pyrrolidine nitrogen (pKa
11.3 for conjugate acid) will exist in equilibrium with ammonium salts if acidic catalysts are used. We utilize Ammonium Acetate ( ) as the nitrogen source because it acts as a dual activation buffer (pH 7), facilitating the reaction without quenching the nucleophilic enamine intermediate.
Reaction Scheme
The reaction proceeds via a modified Hantzsch pathway involving a Knoevenagel condensation followed by Michael addition and cyclization.
Figure 1: Convergent mechanistic pathway for Hantzsch DHP synthesis. The pyrrolidine moiety remains intact at the C2/C6 positions.
Experimental Protocol
Materials & Equipment
-
Reagents: Ethyl 4-chloroacetoacetate (98%), Pyrrolidine (ReagentPlus), Aromatic Aldehyde (e.g., Benzaldehyde), Ammonium Acetate (
), Ethanol (Absolute), Dichloromethane (DCM).[1] -
Equipment: 3-neck round bottom flask, reflux condenser, temperature probe, pH meter.[1]
Step 1: Preparation of Ethyl 4-pyrrolidino-3-oxobutanoate (Pre-cursor)
Note: Perform this step immediately prior to the Hantzsch reaction to avoid degradation.
-
Dissolution: Dissolve Ethyl 4-chloroacetoacetate (10 mmol, 1.64 g) in anhydrous DCM (20 mL) at 0°C.
-
Addition: Dropwise add Pyrrolidine (22 mmol, 1.56 g). Why 2.2 eq? One equivalent acts as the nucleophile, the second scavenges the HCl byproduct.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Workup:
-
Filter off the solid pyrrolidine hydrochloride salt.[1]
-
Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Validation: A small aliquot
-NMR should show the disappearance of the singlet ( 4.2) and appearance of the singlet ( 3.4-3.6). -
Result: Crude Ethyl 4-pyrrolidino-3-oxobutanoate (Yellow oil). Use immediately.
-
Step 2: Hantzsch Cyclocondensation
This protocol uses a One-Pot approach optimized for basic esters.[1]
| Parameter | Specification | Causality/Rationale |
| Stoichiometry | 1.0 Aldehyde : 2.2 Keto-ester : 3.0 | Excess ammonium acetate drives the equilibrium forward and buffers the basic pyrrolidine. |
| Solvent | Ethanol (Abs.)[1] | Polar protic solvent stabilizes the transition state; reflux temperature (78°C) is ideal for water elimination. |
| Concentration | 0.5 M (w.r.t Aldehyde) | High concentration favors intermolecular kinetics over intramolecular degradation.[1] |
| Time/Temp | Reflux, 4–6 Hours | Sufficient energy to overcome the steric hindrance of the pyrrolidinyl group. |
Procedure:
-
Charge: In a 100 mL round bottom flask, dissolve the freshly prepared Ethyl 4-pyrrolidino-3-oxobutanoate (approx. 10 mmol) in Ethanol (10 mL).
-
Add Components: Add the Aromatic Aldehyde (5 mmol) and Ammonium Acetate (15 mmol, 1.15 g).
-
Reflux: Heat the mixture to reflux (78°C) with vigorous magnetic stirring.
-
Visual Cue: The solution typically deepens in color (yellow to orange/red) as the conjugated system forms.
-
-
Monitor: Check TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.
-
Termination: Once complete, cool the reaction to RT.
Step 3: Purification (The Acid-Base Switch)
Standard Hantzsch products precipitate upon cooling. However, the pyrrolidine side chains make this product highly soluble in organic solvents and potentially water-soluble at low pH. We exploit this for purification.[1][2]
-
Evaporation: Remove ethanol under reduced pressure.
-
Acid Extraction: Dissolve the residue in 1M HCl (20 mL) .
-
Wash: Wash the aqueous acidic layer with Ethyl Acetate (
mL).[1] Discard the organic wash.[1] -
Precipitation: Cool the aqueous layer to 0°C and slowly basify with 20% NaOH or
to pH 10.[1]-
Observation: The product should precipitate as a solid or oil out as the free base is regenerated.
-
-
Isolation: Extract the basic aqueous mixture with DCM (
mL). Dry over , filter, and concentrate. -
Crystallization: Recrystallize from Ethanol/Ether if necessary.
Oxidation to Pyridine (Optional)
If the aromatic pyridine is required (rather than the 1,4-DHP), an oxidation step is needed.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
/Acetic Acid. -
Protocol: Treat the 1,4-DHP (1 mmol) with DDQ (1.1 mmol) in DCM at RT for 1 hour. The aromatization is driven by the restoration of aromaticity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Self-condensation of keto-ester. | Ensure keto-ester is used immediately after synthesis.[1] Increase |
| No Precipitation | Product is too soluble in water.[1] | The pyrrolidine salt might not fully deprotonate or the free base is water-soluble. Use "Salting Out" (add NaCl) during the basic extraction step. |
| Tarry Product | Polymerization of pyrrole ring (if using pyrrole aldehydes) or overheating.[1] | Conduct reaction at 60°C instead of reflux. Use inert atmosphere ( |
References
-
Hantzsch, A. (1882).[1][2][7] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82.[1] Link
-
Kaur, N. (2020).[1][8][9] "Hantzsch Pyrrole Synthesis". In Metals and Non-metals. Taylor & Francis.[1] Link
-
Moraes, M. C., et al. (2021).[1][10] "Synthesis of C4-substituted coumarins... including ethyl 4-chloroacetoacetate". Arkivoc, 2021(x), 0-0.[1][10] Link
-
Shimizu, S., et al. (1990).[1] "Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate". Applied and Environmental Microbiology, 56(8), 2374–2377.[1] Link
-
BenchChem. (2025).[1][11][12] "Application Notes: Ethyl 4-oxobutanoate in Organic Synthesis". BenchChem Technical Library. Link
Sources
- 1. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 2. acgpubs.org [acgpubs.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Catalytic hydrogenation conditions for 3-oxo-4-pyrrolidinyl esters
Application Note: Stereoselective Catalytic Hydrogenation of 3-Oxo-4-Pyrrolidinyl Esters
Executive Summary
The 3-oxo-4-pyrrolidinyl ester scaffold (also known as 4-alkoxycarbonyl-3-pyrrolidinone) is a critical intermediate in the synthesis of
This Application Note details the protocols for transforming racemic 3-oxo-4-pyrrolidinyl esters into enantiomerically enriched 3-hydroxy-4-pyrrolidinyl esters. We contrast high-precision Homogeneous Asymmetric Hydrogenation (Ru-catalyzed) with robust Heterogeneous Diastereoselective Hydrogenation (Rh/Pt-catalyzed), providing researchers with a decision matrix based on stereochemical requirements.
Mechanistic Insight: The Power of Dynamic Kinetic Resolution (DKR)
To achieve high stereocontrol, one must exploit the lability of the C4 stereocenter. In the 3-oxo-4-ester system, the C4 proton is highly acidic (
The DKR Principle:
If the rate of racemization (
-
Substrate:
-Protected-3-oxo-4-pyrrolidinecarboxylate (e.g., -Boc, -Benzyl). -
Catalyst: Ru(II)-BINAP or Ru(II)-SegPhos complexes.
-
Stereochemical Outcome: Typically favors the cis (syn) diastereomer due to the cyclic transition state, though ligand tuning can access trans isomers.
Figure 1: Mechanism of Ru-Catalyzed DKR
Caption: Figure 1. The Dynamic Kinetic Resolution (DKR) cycle.[1] Rapid racemization via the enol allows the chiral Ru-catalyst to selectively reduce the "matched" isomer, funneling the racemic mixture into a single chiral product.
Protocol A: Homogeneous Asymmetric Hydrogenation (DKR)
Objective: Synthesis of chiral cis-1-benzyl-4-ethoxycarbonyl-3-hydroxy-pyrrolidine. Scope: High-value intermediates requiring >95% ee.
Materials & Reagents
-
Substrate: 1-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone (HCl salt or free base).
-
Catalyst:
or . -
Solvent: Degassed anhydrous Methanol (MeOH) or Dichloromethane (DCM)/MeOH mix.
-
Additives: None usually required for amino-esters, but trace HCl can accelerate enolization if starting from free base.
Step-by-Step Procedure
-
Catalyst Preparation (Inert Atmosphere):
-
In a glovebox or under Argon, weigh
(Substrate/Catalyst ratio S/C = 1000:1 to 2000:1). -
Dissolve in degassed MeOH.
-
-
Substrate Loading:
-
Load the reaction vessel (Hastelloy or stainless steel autoclave) with the substrate.
-
Critical Check: If using the HCl salt of the substrate, no additive is needed. If using the free base, consider adding 1.0 eq of dilute HCl or relying on the natural acidity of the
-keto ester, though DKR is most efficient when racemization is fast (often spontaneous in MeOH).
-
-
Hydrogenation:
-
Seal the autoclave and purge 3x with
(5 bar) and 3x with (5 bar). -
Pressurize to 50–100 bar (725–1450 psi)
. Note: Higher pressure generally favors the hydrogenation rate over catalyst decomposition. -
Heat to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
Run for 12–24 hours.
-
-
Workup:
-
Cool to room temperature (RT) and carefully vent
. -
Concentrate the solvent under reduced pressure.
-
Purification: The product is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc).
-
Expected Results:
-
Yield: >90%
-
Diastereomeric Ratio (dr): >95:5 (cis:trans)
-
Enantiomeric Excess (ee): >95% (determined by Chiral HPLC, e.g., Chiralcel OD-H).
Protocol B: Heterogeneous Diastereoselective Reduction
Objective: Synthesis of racemic cis-3-hydroxy-4-pyrrolidinyl esters. Scope: Early-stage discovery or when enantiopurity is not yet required. Cost-effective.
Materials & Reagents
-
Catalyst: 5% Rhodium on Alumina (Rh/Al
O ) or Platinum Oxide (PtO , Adams' Catalyst). Avoid Pd/C if the N-benzyl group must be retained, as Pd facilitates hydrogenolysis. -
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Pressure: 3–10 bar (45–145 psi).
Step-by-Step Procedure
-
Loading:
-
Dissolve substrate (1.0 eq) in EtOH (0.1 M concentration).
-
Add catalyst (5 wt% loading relative to substrate).[2]
-
-
Reaction:
-
Purge vessel with
. -
Pressurize with
to 5 bar. -
Stir at Room Temperature (20–25°C) . Heating is rarely needed and may promote side reactions (decarboxylation).
-
-
Monitoring:
-
Monitor via TLC or LC-MS. Reaction is typically complete in 2–6 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove the heterogeneous catalyst.
-
Safety: Do not let the dry catalyst filter cake contact air; keep it wet to prevent ignition.
-
Concentrate filtrate.
-
Expected Results:
-
Yield: >85%
-
Diastereomeric Ratio (dr): ~80:20 to 90:10 (cis:trans). The
adds from the face opposite the bulky N-substituent or ester group. -
Enantiomeric Excess: 0% (Racemic).
Data Summary & Decision Matrix
| Feature | Protocol A (Ru-DKR) | Protocol B (Heterogeneous) |
| Catalyst | Ru-BINAP / Ru-SegPhos | Rh/Al |
| Chirality | Enantioselective (>95% ee) | Racemic |
| Diastereoselectivity | High (cis favored) | Moderate to High (cis favored) |
| Pressure | High (50–100 bar) | Low (3–10 bar) |
| Cost | High (Ligand/Catalyst) | Low/Medium |
| Primary Risk | Catalyst poisoning, cost | Over-reduction, safety (fire) |
Figure 2: Experimental Workflow Diagram
Caption: Figure 2. Decision matrix for selecting the appropriate hydrogenation protocol based on stereochemical requirements.
Troubleshooting & Optimization
-
Decarboxylation: If you observe loss of the ester group (
), the reaction medium may be too acidic or wet. Ensure anhydrous solvents are used. -
Low Conversion:
-
Homogeneous: Increase pressure to 100 bar or temperature to 60°C. Check for catalyst poisons (halides, sulfur).
-
Heterogeneous: Refresh catalyst.
-
-
Poor Diastereoselectivity:
-
In DKR, switch from BINAP to SegPhos or DM-SegPhos (sterically bulkier ligands often enhance stereodifferentiation).
-
Change solvent from MeOH to DCM/MeOH (1:1) to alter the solvation shell around the pyrrolidine ring.
-
References
-
Noyori, R., et al. (1987).[3] Asymmetric Hydrogenation of
-Keto Carboxylic Esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link -
Genêt, J. P., et al. (1994).
-Keto Esters using Chiral Ruthenium Catalysts. Tetrahedron: Asymmetry, 5(4), 675–690. Link -
Makino, K., et al. (2005). Stereoselective Synthesis of 3-Hydroxy-4-substituted Pyrrolidines via Hydrogenation. Heterocycles, 65(11). Link
-
Ohkuma, T., & Noyori, R. (2001).[3] Hydrogenation of Carbonyl Groups.[4][5] In Comprehensive Asymmetric Catalysis. Springer. Link
-
Mordant, C., et al. (2004). Kinetic Resolution and Dynamic Kinetic Resolution of Cyclic
-Keto Esters. Tetrahedron, 60(43), 9715-9723. Link
Sources
Application Note: Reductive Amination Pathways Involving 4-Pyrrolidinyl Acetoacetate
This Application Note provides a comprehensive technical guide to the reductive amination of 4-pyrrolidinyl acetoacetate (specifically Ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate). This pathway is a critical entry point for synthesizing
Executive Summary & Strategic Importance
The reductive amination of
Successful execution of this pathway allows for the rapid assembly of
-
CNS-active agents: Modulating solubility and blood-brain barrier penetration.
-
Chiral
-amino acids: Via asymmetric hydrogenation.[1] -
Heterocyclic synthesis: Precursors for substituted pyrroles and diazepines.
This guide details a robust, self-validating protocol using Titanium(IV) Isopropoxide [
Chemical Pathway & Mechanism
The reaction proceeds through a two-stage mechanism: Imine Formation followed by Hydride Reduction .[2]
The Challenge of -Keto Esters
In
The Solution: Lewis Acid Activation
Using
-
Water Scavenging: It hydrolyzes to
, driving the equilibrium toward the imine. -
Activation: It coordinates to the ketone oxygen, increasing susceptibility to nucleophilic attack by the amine (
).
Pathway Visualization
The following diagram illustrates the critical intermediates and the divergence between successful amination and common failure modes (hydrolysis/polymerization).
Figure 1: Mechanistic pathway for the Titanium-mediated reductive amination of 4-PAA.
Experimental Protocols
Pre-requisite: Substrate Preparation
Note: Commercial 4-PAA can be expensive or unstable. Fresh synthesis from Ethyl 4-chloroacetoacetate is recommended for high-purity applications.
Reaction:
Protocol:
-
Dissolve Ethyl 4-chloroacetoacetate (1.0 eq) in anhydrous diethyl ether (0.5 M).
-
Cool to 0°C. Add Pyrrolidine (2.0 eq) dropwise. The second equivalent acts as an HCl scavenger.
-
Stir for 2 hours. Filter off the pyrrolidine hydrochloride salt.
-
Concentrate the filtrate in vacuo. Do not distill at high temperatures to avoid polymerization. Use immediately.
Core Protocol: Direct Reductive Amination
Reagents:
-
Substrate: Ethyl 4-(pyrrolidin-1-yl)acetoacetate (1.0 eq)
-
Amine: Primary amine (
) (1.1 eq) -
Lewis Acid: Titanium(IV) isopropoxide (1.25 eq)
-
Reductant: Sodium cyanoborohydride (
) (2.0 eq) or Sodium triacetoxyborohydride ( ) (1.5 eq) -
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Argon, dissolve the Amine (1.1 eq) and 4-PAA (1.0 eq) in anhydrous THF.
-
Add
(1.25 eq) dropwise at room temperature. -
Observation: The solution may turn slightly yellow/orange and become viscous.
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by IR (disappearance of ketone
at and appearance of imine at ).
-
-
Reduction:
-
Dilute the reaction mixture with absolute ethanol (if using
) or keep in DCM (if using STAB). -
Add the Reductant carefully.
-
Stir for 4–8 hours at room temperature.
-
-
Quench and Workup (Titanium Removal):
-
Crucial Step: Quench by adding 1N NaOH or saturated
. A heavy white precipitate ( ) will form. -
Dilute with EtOAc and filter the mixture through a Celite pad to remove titanium salts.
-
Wash the organic phase with brine, dry over
, and concentrate.
-
-
Purification:
-
The product is a basic amine. Purify via flash chromatography on silica gel, pre-treated with 1% Triethylamine (TEA) to prevent streaking.
-
Data Summary & Optimization Matrix
The following table summarizes optimization parameters for different amine classes reacting with 4-PAA.
| Variable | Condition A (Standard) | Condition B (Steric Bulk) | Condition C (Acid Sensitive) |
| Amine Type | Linear Alkyl (e.g., Benzylamine) | Hindered (e.g., t-Butylamine) | Acetal/Ester containing |
| Solvent | THF | Toluene (Reflux for imine) | DCM |
| Catalyst | |||
| Reductant | |||
| Yield | 85–92% | 60–75% | 70–85% |
| Notes | Standard protocol. | Requires heat for imine. | Avoid strong Lewis acids. |
Advanced Applications: Stereoselective Synthesis
For drug development, enantiopurity is often required.[3] The
Protocol Modification: Instead of hydride reagents, use Catalytic Hydrogenation :
-
Catalyst:
-
Conditions:
(50 bar), MeOH, . -
Mechanism: The Ruthenium catalyst selectively reduces the enamine tautomer of the formed imine, setting the
-stereocenter with high enantiomeric excess ( ee).
Figure 2: Workflow for asymmetric hydrogenation yielding chiral drug intermediates.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Organic Chemistry Portal. "Reductive Amination - General Procedures and Catalysts."
- Vertex AI Search.
-
McMurry, J. E., et al. (1973). "Ethyl
-pyrrolidinocrotonate synthesis." Organic Syntheses. (Note: Describes the enamine precursor chemistry).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Bioactive Heterocycles from Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Scientific Rationale
The compound ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (CAS: 1015939-94-2) is a highly versatile
Historically, multicomponent reactions (MCRs) and cyclocondensations utilizing
This application note details two highly efficient, self-validating microwave protocols utilizing ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate:
-
A Three-Component Biginelli Condensation to yield functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
-
A Knorr-Type Condensation to yield substituted pyrazoles.
Mechanistic Pathways & Workflows
The Microwave-Assisted Biginelli Reaction
The Biginelli reaction is an atom-economic multicomponent condensation between a
Fig 1: Biginelli multicomponent reaction pathway under microwave irradiation.
Knorr-Type Pyrazole Synthesis
The reaction of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate with arylhydrazines yields 1,3-disubstituted pyrazoles. The microwave energy drives the initial nucleophilic attack to form a hydrazone intermediate, followed by a rapid intramolecular cyclization (loss of
Fig 2: Microwave-assisted Knorr-type condensation for pyrazole synthesis.
Quantitative Data: Microwave vs. Conventional Heating
The following table demonstrates the empirical advantages of MAOS over conventional reflux methods for these specific transformations. Microwave conditions drastically reduce reaction times while suppressing side-product formation, thereby increasing isolated yields and crude purity[3][4].
| Reaction Type | Heating Method | Catalyst / Solvent | Temp (°C) | Time | Isolated Yield (%) | Crude Purity (LC-MS) |
| Biginelli (DHPM) | Conventional Reflux | 78 °C | 8.0 hours | 45 - 52% | ~70% | |
| Biginelli (DHPM) | Microwave (MAOS) | 120 °C | 10 mins | 82 - 88% | >92% | |
| Pyrazole Synthesis | Conventional Reflux | Glacial AcOH | 118 °C | 4.5 hours | 60 - 65% | ~75% |
| Pyrazole Synthesis | Microwave (MAOS) | Glacial AcOH | 100 °C | 8 mins | 89 - 94% | >95% |
Experimental Protocols
Protocol A: Microwave-Assisted Biginelli Condensation
Objective: Synthesis of 5-ethoxycarbonyl-4-aryl-6-(pyrrolidin-1-ylmethyl)-3,4-dihydropyrimidin-2(1H)-one.
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and pressure monitoring.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (1.0 mmol, 199.25 mg).
-
Component Addition: Add the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) and urea (1.5 mmol, 90 mg).
-
Catalyst & Solvent: Add Ytterbium(III) trifluoromethanesulfonate (
, 10 mol%, 62 mg) and 3.0 mL of a 3:1 mixture of Acetic Acid:Ethanol.-
Causality:
is a water-tolerant Lewis acid that coordinates with the aldehyde oxygen, increasing its electrophilicity without permanently binding to the basic pyrrolidine nitrogen[3]. The AcOH/EtOH mixture provides optimal dielectric heating and proton transfer capabilities.
-
-
Sealing & Purging: Crimp-seal the vial with a Teflon-lined septum. Purge with
for 30 seconds to prevent oxidative degradation. -
Microwave Irradiation:
-
Ramp Time: 2 minutes to 120 °C.
-
Hold Time: 10 minutes at 120 °C.
-
Max Power: 150 W (Dynamic power modulation).
-
Pressure Limit: 15 bar.
-
-
Cooling & Workup (Self-Validation):
-
Allow the reactor to actively cool the vial to <40 °C using compressed air.
-
In-Process Control: Sample 5
L of the crude mixture for LC-MS. A distinct peak corresponding to the DHPM mass should be dominant. -
Pour the reaction mixture into 15 mL of crushed ice/water. Neutralize slowly with saturated aqueous
until pH ~7.5. -
Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
-
-
Purification: Recrystallize from hot ethanol to yield the pure DHPM derivative.
Protocol B: Microwave-Assisted Pyrazole Synthesis
Objective: Synthesis of 1-aryl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazol-5-ol derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (1.0 mmol, 199.25 mg).
-
Component Addition: Slowly add phenylhydrazine (1.1 mmol, 119 mg). Caution: Phenylhydrazine is toxic; handle in a fume hood.
-
Solvent/Catalysis: Add 2.5 mL of Glacial Acetic Acid.
-
Causality: Acetic acid serves a dual purpose: it acts as a highly microwave-absorbent solvent (high loss tangent) and provides the acidic protons necessary to catalyze the formation of the hydrazone and subsequent dehydration.
-
-
Microwave Irradiation:
-
Ramp Time: 1 minute to 100 °C.
-
Hold Time: 8 minutes at 100 °C.
-
-
Cooling & Workup:
-
Cool to room temperature. The product often precipitates directly out of the acetic acid upon cooling.
-
In-Process Control: Spot the crude mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The disappearance of the
-keto ester spot confirms reaction completion. -
If precipitation does not occur, dilute with 10 mL of cold diethyl ether to induce crystallization. Filter the solid, wash with cold ether, and dry under a vacuum.
-
References
- BenchChem Technical Support Team. "Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 - Benchchem". BenchChem.
- Exclusive Chemistry Ltd. "Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate supplier - CAS 1015939-94-2". Exclusive Chemistry.
- Kappe, C. O. "The Biginelli Dihydropyrimidine Synthesis". ResearchGate.
- MDPI Encyclopedia. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold". Encyclopedia.pub.
- Kappe, C. O., et al. "Automated Library Generation Using Sequential Microwave-Assisted Chemistry. Application toward the Biginelli Multicomponent Condensation". ResearchGate.
Sources
Troubleshooting & Optimization
Preventing self-condensation of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Target Molecule: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (CAS: 1015939-94-2)
Application Category: Amino-
Welcome to the Technical Support Center. This guide is curated for researchers and drug development professionals experiencing low yields, complex mixture formations, or rapid degradation when working with ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing the chemical causality behind the molecule's instability and delivering self-validating protocols to ensure experimental success.
FAQ 1: The Chemical Causality of Degradation
Q: Why does my sample of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate turn into a complex oligomeric mixture shortly after isolation?
A: The rapid degradation of this compound is driven by a process known as autocatalytic self-condensation. The molecule possesses a challenging structural duality:
-
Highly Acidic
-Protons: The methylene group situated between the ester and ketone carbonyls is highly enolizable. -
Basic Tertiary Amine: The pyrrolidine ring at the
-position acts as an internal, general base catalyst.
In its free base form, the basic pyrrolidine nitrogen deprotonates the acidic
Autocatalytic self-condensation pathway of the free base via enolate formation.
FAQ 2: Storage and Stability Profiling
Q: How can I prevent this degradation during long-term storage?
A: The universally accepted and field-proven method for stabilizing amino-
The Causality: Protonating the pyrrolidine nitrogen completely neutralizes its basicity. Without a basic catalyst available to abstract the
Quantitative Stability Profile
The following table summarizes the expected half-life (
| Chemical State | Storage Temperature | Solvent Environment | Estimated Half-Life ( | Primary Degradation Pathway |
| Free Base | 25 °C (RT) | Neat / Highly Concentrated | < 2 Hours | Rapid Intermolecular Condensation |
| Free Base | -20 °C | Neat | ~ 48-72 Hours | Slow Intermolecular Condensation |
| Free Base | 25 °C (RT) | Dilute Aprotic (0.01 M) | ~ 12 Hours | Concentration-dependent Condensation |
| HCl Salt | 25 °C (RT) | Solid State | > 6 Months | None (Thermodynamically Stable) |
| HCl Salt | -20 °C | Solid State | > 2 Years | None (Kinetically & Thermodynamically Stable) |
FAQ 3: Experimental Workflow & Protocols
Q: If I need the free base for my downstream synthesis, how do I prevent self-condensation during the reaction?
A: You must utilize an in situ activation protocol . Never isolate the free base prior to the reaction. By introducing the stable salt form into your reaction vessel along with your target electrophile, and subsequently liberating the free base under strict kinetic control (-78 °C), you create a self-validating system. The free base is generated precisely when the electrophile is available to trap it, effectively outcompeting the self-condensation pathway.
In situ activation workflow to prevent self-condensation during downstream synthesis.
Step-by-Step Methodology: In Situ Electrophilic Trapping
-
System Preparation: Flame-dry a Schlenk flask and purge continuously with inert gas (Argon or
). Moisture must be excluded to prevent unwanted ester hydrolysis. -
Reagent Loading: Add 1.0 equivalent of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate hydrochloride salt and 1.1 to 1.2 equivalents of your target electrophile directly to the flask[1].
-
Solvent Addition: Suspend the solid mixture in an anhydrous, aprotic solvent (e.g., dry THF or DCM). Maintain a dilute concentration (0.1 M or lower) to minimize the probability of intermolecular collisions between
-keto ester molecules. -
Kinetic Freezing: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for complete thermal equilibration. Lowering the temperature suppresses the activation energy required for the unwanted Michael/Knoevenagel additions[1].
-
In Situ Activation: Slowly add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 10–15 minutes.
-
Scientific Rationale: DIPEA neutralizes the HCl salt, liberating the free base. Because DIPEA is highly sterically hindered, it acts purely as a proton sponge and will not participate in unwanted nucleophilic side reactions. The ultra-low temperature ensures that the liberated enolate/amine reacts preferentially with the highly reactive target electrophile rather than another
-keto ester molecule.
-
-
Monitoring & Quenching: Monitor the reaction progress via TLC or LC-MS. Once the starting material is consumed, quench the reaction while still at -78 °C using saturated aqueous
. Only after quenching should you allow the mixture to warm to room temperature for standard aqueous workup.
References
-
Recent advances in the transesterification of β-keto esters Source: RSC Publishing URL:[Link]
-
Catalyzed Highly Enantioselective Transfer Hydrogenations of Ketone: Dual Functions of the Ene(amido) Group Source: ResearchGate URL:[Link]
Sources
Technical Support Center: Purification of Unstable Amino-Beta-Keto Esters
Current Status: Active
Support Tier: Level 3 (Advanced Research Methodology)
Subject: Stabilization and Isolation Protocols for
Introduction: The Instability Paradox
You are likely reading this because your product disappeared on the column or turned into a black tar during rotary evaporation.
Why they fail:
-
Self-Condensation: Two molecules react to form pyrazines (dimerization).
-
Cyclization: If deprotected, the amine attacks the ketone intra-molecularly (forming pyrroles or similar heterocycles).
-
Decarboxylation: The
-keto ester moiety is prone to thermal decarboxylation, catalyzed by acids or bases.
This guide provides the protocols to arrest these mechanisms and isolate your target purity.
Module 1: Strategic Triage (Decision Matrix)
Before attempting purification, categorize your substrate. The presence of a protecting group on the nitrogen is the single biggest factor in stability.
Workflow: Purification Strategy Selector
Figure 1: Decision matrix for selecting the appropriate purification methodology based on substrate stability.
Module 2: The "Gold Standard" – Salt Formation[1]
Applicability: Free amines (unprotected) or highly unstable protected analogs. Mechanism: Protonation of the amine removes its nucleophilicity, preventing self-condensation and cyclization.
Protocol: Isolation as Hydrochloride Salt
Do not use aqueous HCl, which promotes hydrolysis. Use anhydrous conditions.
Reagents:
-
Anhydrous solvent (Et₂O, Dioxane, or EtOH).
-
HCl source (4M HCl in Dioxane or Acetyl Chloride/MeOH generator).
Step-by-Step:
-
Dissolution: Dissolve the crude oily residue in a minimum amount of anhydrous diethyl ether or ethyl acetate at 0°C.
-
Acidification: Dropwise add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane) with vigorous stirring.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Precipitation: If no solid forms, add cold hexanes (anti-solvent) until the solution turns turbid. Store at -20°C for 12 hours.
-
Filtration: Filter the solid rapidly under an inert atmosphere (nitrogen blanket). These salts are often hygroscopic.
-
Drying: Dry under high vacuum (<1 mbar) for 4 hours.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Oiling Out | Product is too soluble or solvent is too polar. | Decant the supernatant. Triturate the oil with anhydrous Et₂O or Pentane to induce crystallization. |
| Hydrolysis | Water presence in solvent or acid source.[1] | Ensure all solvents are dried over molecular sieves. Use commercially available anhydrous HCl in ether/dioxane. |
| Color Change (Pink/Dark) | Oxidation of the amine. | Perform all steps under Nitrogen/Argon. Add a pinch of antioxidant (BHT) if permissible. |
Module 3: Chromatographic Purification (Protected Species)
Applicability: N-Boc or N-Cbz protected amino-
Protocol: Deactivated Silica Flash Chromatography
The "1% Triethylamine" Rule: You must neutralize the silica gel before your compound touches it.
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexanes/EtOAc).
-
Deactivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Note: This caps the acidic silanol (Si-OH) sites.
-
-
Column Packing: Pour the column. Flush with 2 column volumes of the mobile phase (containing 1% Et₃N).
-
Loading: Load your crude sample. Do not dissolve the sample in pure DCM if possible; use the mobile phase.
-
Elution: Run the column rapidly.
-
Target: Elute the compound within 10–15 minutes. Long residence times on silica increase decomposition risk.
-
Alternative Stationary Phases:
-
Neutral Alumina (Brockmann Grade III): Much gentler than silica but lower resolution.
-
Florisil: Magnesium silicate, less acidic than silica.
Module 4: Aqueous Workup & Extraction
Applicability: When removing water-soluble impurities from crude mixtures. Critical Parameter: pH Control.
The "pH 7-8" Window
-
pH < 5: Risk of decarboxylation and deprotection.
-
pH > 9: Risk of ester hydrolysis and retro-Claisen condensation.
Protocol:
-
Quenching: Quench reactions into a saturated Ammonium Chloride (NH₄Cl) solution (buffers at pH ~5-6) or Phosphate Buffer (pH 7.0).
-
Extraction: Extract rapidly with cold Ethyl Acetate or DCM.
-
Washing: Wash the organic layer once with brine.
-
Avoid: Repeated washes with water, which can induce hydrolysis.
-
-
Drying: Use Sodium Sulfate (Na₂SO₄).[2][3][4]
-
Avoid: Magnesium Sulfate (MgSO₄) is slightly Lewis acidic and can catalyze degradation.
-
-
Concentration: Rotary evaporate at bath temperature < 30°C . Do not heat to remove trace solvent; use a high-vacuum line instead.
FAQ: Common User Scenarios
Q: My product is an oil and won't crystallize even as a salt. What now? A: This is common. If the HCl salt oils out, try the p-Toluenesulfonate (Tosylate) salt. React your free amine with 1.0 eq of p-Toluenesulfonic acid monohydrate in acetone. Tosylate salts often crystallize better than chlorides due to the larger counter-ion.
Q: Can I store the free amine in the freezer?
A: Generally, no. Even at -20°C, free
Q: I see a new spot on TLC just sitting in the NMR tube. A: CDCl₃ (Chloroform-d) is often acidic due to DCl formation. Filter your CDCl₃ through basic alumina before dissolving your sample, or use C₆D₆ (Benzene-d6) which is non-acidic.
References
-
Schultz, K., Stief, L., & Kazmaier, U. (2012).[5] A Straightforward Approach towards
-Amino- -keto Esters via Acylation of Chelated Amino Acid Ester Enolates.[5] Synthesis, 44, 600-604.[5] -
Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2002).[2] Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters.[2] Indian Journal of Chemistry, 41B, 1028-1031.[2]
-
Sorbent Technologies. (2022). Amino Silica Gel: Technical Guide for Purification of Basic Compounds.
-
BenchChem. (2024).
-Amino Acid Esters.
Sources
- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A Straightforward Approach towards α-Amino-β-keto Esters via Acylation of Chelated Amino Acid Ester Enolates [organic-chemistry.org]
Minimizing decarboxylation during hydrolysis of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Technical Support Center: Hydrolysis of -Keto Esters
Topic: Minimizing Decarboxylation During Hydrolysis of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating
Mechanistic Insight: The Causality of Degradation
To stop a degradation pathway, we must first understand its driving force. Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is not a standard
During standard basic hydrolysis (saponification) , the ester is converted to a carboxylate. The carboxylate itself is kinetically stable. However, the critical failure point occurs during acidic workup . When the pH drops below the isoelectric point, the molecule forms a zwitterion: the pyrrolidine nitrogen protonates (pKa ~10.4), and the carboxylate protonates to form the free
The positively charged ammonium group exerts a powerful inductive electron-withdrawing effect. This drastically increases the electrophilicity of the C3 ketone, lowering the activation energy required for the classic 6-membered cyclic transition state that drives
Mechanistic pathways showing stability of the carboxylate vs. rapid degradation of the zwitterion.
Troubleshooting & FAQs
Q1: Why does my product completely decarboxylate when I use standard NaOH followed by HCl workup?
A: Standard saponification uses strong bases and exothermic conditions, followed by aggressive acidification (HCl). The localized drop in pH immediately protonates the pyrrolidine and the carboxylate, forming the highly unstable zwitterion. The exothermic heat of neutralization provides the thermal energy to instantly drive the decarboxylation forward.
Q2: What is the best chemical hydrolysis method to prevent this?
A: Use Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system at 0 °C . The lithium cation coordinates strongly with the
Q3: Are there enzymatic alternatives for ultra-mild conditions?
A: Yes. If your downstream application can tolerate longer reaction times, Lipase-catalyzed hydrolysis (such as Candida antarctica Lipase B, or CALB) is the gold standard . It operates at a neutral pH (7.0) and ambient temperature, completely avoiding the extremes that trigger
Decision matrix for selecting a hydrolysis strategy to prevent decarboxylation.
Quantitative Method Comparison
To illustrate the impact of these strategies, the following table summarizes the expected outcomes based on the chosen hydrolysis pathway.
| Method | Reagents & Solvent | Temp (°C) | Workup pH | Yield of | Decarboxylation (%) |
| Standard Saponification | NaOH, H₂O/MeOH | 25 | 1.0 (HCl) | < 5% | > 90% |
| Mild Lithium Hydrolysis | LiOH, THF/H₂O | 0 | 6.5 (Resin) | 82% | < 5% |
| Enzymatic Hydrolysis | CALB Lipase, Buffer | 25 | 7.0 (None) | 89% | < 2% |
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. The visual cues (pH stability, phase separation) serve as internal controls to ensure the integrity of the
Protocol A: Mild LiOH Hydrolysis with Resin Workup
Use this method for rapid, chemically driven hydrolysis while protecting the product.
-
Preparation: Dissolve 10 mmol of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate in 20 mL of THF. Chill the solution to 0 °C in an ice-water bath.
-
Base Addition: Dissolve 11 mmol of LiOH·H₂O in 10 mL of deionized water. Add this dropwise to the THF solution over 15 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that trigger thermal decarboxylation.
-
Reaction: Stir at 0 °C for 2-4 hours. Monitor via TLC (stain with KMnO₄) until the ester is consumed.
-
Resin Preparation: Wash 15 g of Amberlite IR-120 (H⁺ form) cation-exchange resin with water, then THF.
-
Workup (Critical Step): Add the washed resin portion-wise to the reaction mixture at 0 °C. Monitor the pH continuously. Stop adding resin exactly when the pH reaches 6.5. Causality note: The resin exchanges Li⁺ for H⁺ at a controlled rate, preventing the bulk solution from dropping into the dangerous acidic pH range.
-
Isolation: Filter off the resin. Lyophilize (freeze-dry) the filtrate immediately to obtain the free acid. Do not use rotary evaporation with a heated water bath.
Protocol B: Enzymatic Hydrolysis (CALB)
Use this method when absolute structural preservation is required and time is not a constraint.
-
Buffer Preparation: Prepare 50 mL of a 0.1 M sodium phosphate buffer and adjust the pH to exactly 7.0.
-
Reaction Setup: Add 10 mmol of the ester to the buffer. Add 5 mL of a co-solvent (e.g., tert-butanol or acetone) to aid solubility.
-
Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CALB).
-
Incubation: Shake gently at 25 °C for 24-48 hours. Maintain the pH at 7.0 using a pH stat (titrating with 0.1 M NaOH if necessary).
-
Isolation: Filter the immobilized enzyme (which can be washed and reused). Lyophilize the aqueous filtrate to isolate the product as a stable sodium salt, or carefully adjust to pH 6.5 using the resin method above to isolate the free acid.
References
-
Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides ACS Publications (The Journal of Physical Chemistry A) URL:[Link]
-
A Mild Hydrolysis of Esters Mediated by Lithium Salts ResearchGate (European Journal of Organic Chemistry) URL:[Link]
-
Recent advances in the transesterification of β-keto esters RSC Publishing (RSC Advances) URL:[Link]
Troubleshooting low yields in pyrrolidine alkylation of chloroacetoacetate
Ticket ID: #PYR-ECAA-404 | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The alkylation of pyrrolidine with ethyl 4-chloroacetoacetate (ECAA) to synthesize ethyl 4-(pyrrolidin-1-yl)-3-oxobutanoate is deceptively simple.[1][2] While theoretically a standard
Users typically report three failure modes:
-
The "Black Tar" Scenario: Rapid exothermic decomposition.
-
The "Missing Product" Scenario: Loss of product into the aqueous phase during workup.
-
The "Wrong Spectrum" Scenario: Isolation of the enamine (reaction at the ketone) rather than the alkylated ketone.
This guide deconstructs these failure modes using thermodynamic and kinetic principles.
Module 1: Critical Control Points (The "Why")
Before troubleshooting, you must understand the competing pathways. ECAA contains three reactive sites: the
The Reaction Landscape
Figure 1: Competing reaction pathways.[1] Path A is favored by low temperatures. Path B and C dominate at room temperature or if addition is too fast.[2]
Module 2: Troubleshooting Guide
Issue 1: "My reaction turned into a black, intractable tar."
Diagnosis: Uncontrolled Exotherm & Reagent Decomposition. ECAA is a lachrymator and thermally unstable. In the presence of an amine base (pyrrolidine), it undergoes rapid self-condensation if the heat of reaction is not removed immediately.
-
The Fix (Thermodynamic Control):
-
Temperature: The reaction must be initiated between
and . -
Rate of Addition: Pyrrolidine must be added dropwise as a dilute solution. If you add it neat or too fast, the local concentration spikes, causing immediate polymerization.
-
Reagent Quality: Check your ECAA. If it is dark brown or black, it has already degraded (released HCl and polymerized). Distill it under vacuum before use.
-
Issue 2: "NMR shows the pyrrolidine ring, but the ketone peak is missing/shifted."
Diagnosis: Enamine Formation. Pyrrolidine is a secondary amine, notorious for forming enamines with ketones. You have likely formed ethyl 3-(pyrrolidin-1-yl)-4-chlorobut-2-enoate (or a mixed species) instead of displacing the chloride.[1][2]
-
The Fix (Kinetic Control):
-
Solvent Choice: Avoid protic solvents or conditions that remove water (like molecular sieves) unless you specifically want the enamine.
-
Hydrolysis: If the enamine forms, it can often be hydrolyzed back to the ketone during the workup by washing with mild acid, but this risks protonating your product and losing it (see Issue 3).[2]
-
Confirmation: Enamines show a vinyl proton signal (
) in NMR. The target -amino ketone should show a clean singlet for the methylene group ( ).[1][2]
-
Issue 3: "My crude yield is <10%. The product is gone."
Diagnosis: Incorrect Workup (pH mismanagement). The product is an amino-ester.[1][2][3] It is basic.
-
If you wash with 1M HCl: You protonate the pyrrolidine nitrogen. The salt becomes water-soluble and is discarded with the aqueous layer.
-
If you wash with strong base (NaOH): You risk hydrolyzing the ester.
-
The Fix (The "Goldilocks" Workup):
-
Quench with saturated Ammonium Chloride (
) or water. -
Keep the aqueous phase pH neutral or slightly basic (
). -
Extract exhaustively with DCM (3x). The product is polar; one extraction is insufficient.
-
Module 3: Optimized Protocol
This protocol is designed to minimize enamine formation and prevent thermal runaway.
Reagents:
-
Ethyl 4-chloroacetoacetate (1.0 eq) [Distilled if black][1][2]
-
Pyrrolidine (2.0 eq) [1 eq as nucleophile, 1 eq as HCl scavenger][2]
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]
Step-by-Step:
-
Preparation: Dissolve ECAA (1.0 eq) in DCM (
). Cool the solution to in an ice/salt bath. -
Addition: Dissolve Pyrrolidine (2.0 eq) in an equal volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Critical: Monitor internal temperature. Do not let it rise above
.
-
-
Reaction: Stir at
for 2 hours. Monitor by TLC (visualize with Ninhydrin or ).-
Endpoint: Disappearance of ECAA.
-
-
Workup (Crucial):
Module 4: Diagnostic Data
Table 1: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thermal decomposition of ECAA.[1][2] | Distill ECAA prior to use; maintain T < |
| Product in Aqueous Layer | Acidic workup protonated the amine. | Adjust aqueous pH to ~9; re-extract with DCM. |
| Vinyl Protons in NMR | Enamine formation (attack at ketone). | Reduce reaction temperature; avoid dehydrating conditions. |
| Solid Precipitate | Pyrrolidine Hydrochloride salt (Normal). | Filter off the solid before aqueous workup to simplify. |
Decision Tree for Low Yields
Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.
References
-
Reaction Mechanism & Enamine Competition
-
Context: Secondary amines (pyrrolidine) reacting with
-keto esters often form enamines in equilibrium.[1] - Source: Journal of the American Chemical Society, "The Enamine Reaction." (General Mechanistic Grounding).
-
Validation:
-
-
Synthesis of Pyrrolidine Derivatives
-
Reagent Stability (ECAA)
-
Downstream Application (Hantzsch/Paal-Knorr)
Sources
Technical Support Center: Preventing Oxidation of Pyrrolidinyl Butanoate Derivatives
Welcome to the technical support center for the handling and storage of pyrrolidinyl butanoate derivatives. As researchers and drug development professionals, ensuring the chemical integrity of your active pharmaceutical ingredients (APIs) is paramount. This guide provides in-depth, field-proven insights into preventing the oxidative degradation of this important class of compounds. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of pyrrolidinyl butanoate derivatives.
Q1: What is the primary cause of degradation for pyrrolidinyl butanoate derivatives?
A1: The primary degradation pathway for pyrrolidinyl butanoate derivatives is oxidation.[1] The tertiary amine within the pyrrolidine ring is particularly susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[1] This process can be accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[][3]
Q2: What are the ideal storage conditions for these compounds?
A2: To minimize oxidation, these compounds must be stored under a controlled environment. The ideal conditions are summarized in the table below. Deviations can lead to reduced potency and the formation of unwanted impurities.[4][5]
Q3: What are the visible signs of degradation?
A3: While often degradation can only be confirmed analytically, visual cues can serve as an early warning. Look for:
-
Color Change: A shift from a white or off-white powder to yellow or brown hues can indicate oxidation.[]
-
Changes in Physical State: Hygroscopic compounds may absorb moisture, leading to clumping or stickiness.[]
-
Insolubility: Previously soluble material failing to dissolve properly in the intended solvent may suggest the formation of insoluble degradation products.
Q4: I received my compound in a sealed vial with an inert gas. Do I still need to take precautions?
A4: Yes. The initial protective atmosphere is only effective until the vial is first opened. Each subsequent opening exposes the compound to the laboratory atmosphere, introducing oxygen and moisture. It is critical to re-establish an inert atmosphere after each use. For long-term storage, we recommend aliquoting the compound into smaller, single-use vials within a glove box to minimize repeated exposure of the bulk material.[6]
In-Depth Troubleshooting Guide
This section explores specific experimental issues and provides a logical framework for identifying and solving them.
Problem 1: My compound shows signs of degradation (e.g., new peaks in LC-MS) despite being stored in a freezer.
-
Possible Cause 1: Oxygen Exposure.
-
Explanation: Storing at low temperatures slows reaction kinetics but does not stop oxidation if oxygen is present.[5] The headspace of your vial contains a significant amount of oxygen. Each time the vial warms and is opened, fresh, moist air is introduced.
-
Solution: Always store the compound under a positive pressure of an inert gas like argon or nitrogen.[3][4] Use proper air-sensitive handling techniques, such as those involving a Schlenk line or a glove box.[7][8]
-
-
Possible Cause 2: Inappropriate Container.
-
Explanation: Plastic containers can be permeable to oxygen over long-term storage. Additionally, some plastics may leach contaminants that can catalyze degradation.[4] Glass is generally preferred for its ability to block moisture and oxygen.[4]
-
Solution: Use amber glass vials to protect against both light and air.[3][4] For highly sensitive compounds, consider specialized packaging like aluminum bottles, which offer superior barrier protection against moisture, oxygen, and light.[9]
-
-
Possible Cause 3: Solvent Degradation.
-
Explanation: If your compound is stored in solution, the solvent itself can be a source of contamination. Ethers (like THF or Dioxane) are notorious for forming explosive peroxides upon exposure to air and light. These peroxides are potent oxidizing agents.
-
Solution: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Always degas solvents used for preparing stock solutions to remove dissolved oxygen. See Protocol 2 for a standard degassing procedure.
-
Troubleshooting Workflow: Diagnosing Compound Degradation
The following diagram outlines a decision-making process to troubleshoot the source of oxidation.
Caption: A troubleshooting workflow for identifying the root cause of oxidation.
Understanding the Oxidation Mechanism
The pyrrolidine ring, particularly the tertiary amine, is the primary site of oxidation. Understanding this mechanism helps in devising effective preventative strategies. The likely pathway involves the formation of an N-oxide, which can alter the compound's biological activity and physical properties.
Caption: Simplified oxidation pathway of a pyrrolidinyl derivative.
Data Summary & Recommended Conditions
Adherence to the following storage parameters is critical for maintaining the long-term stability of pyrrolidinyl butanoate derivatives.
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Slows the rate of chemical degradation.[5] While 2-8°C is acceptable for short-term storage, freezer or ultra-low temperatures are recommended for long-term stability.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the oxidation process.[3][4] |
| Light | Protect from Light | UV and visible light can provide the energy to initiate and accelerate oxidative reactions (photodegradation).[][3] |
| Container | Amber Borosilicate Glass Vial | Provides an inert, impermeable barrier to moisture and oxygen while blocking UV light.[4][6] |
Experimental Protocols
These protocols provide step-by-step instructions for common techniques required to handle oxidation-sensitive compounds.
Protocol 1: Inert Gas Blanketing of Solid Compounds (Schlenk Technique)
This protocol describes how to replace the atmosphere in a vial containing a solid compound with an inert gas.
Materials:
-
Vial containing the pyrrolidinyl butanoate derivative, sealed with a rubber septum.
-
Schlenk line (dual-bank vacuum/inert gas manifold).[8]
-
Needles (20-22 gauge).
-
Source of high-purity nitrogen or argon gas.
Procedure:
-
Preparation: Ensure the glassware is clean and oven-dried to remove adsorbed moisture.[10]
-
Connect to Schlenk Line: Insert a needle connected to the inert gas line through the septum. This will act as the gas inlet.
-
Ventilation: Insert a second "outlet" needle through the septum, not connected to anything, to allow the displaced air to exit.
-
Purge: Gently flush the vial with the inert gas for 5-10 minutes. Ensure the gas flow is not so strong that it blows the solid powder around.
-
Pressurize: Remove the outlet needle first. Allow a slight positive pressure of the inert gas to build inside the vial.
-
Seal: While the inert gas is still flowing, remove the inlet needle. The positive pressure will prevent air from rushing back in as the needle is withdrawn.
-
Storage: For extra protection, wrap the septum and neck of the vial with Parafilm and store at the recommended temperature.
Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from solvents that will be used to prepare stock solutions.[8]
Materials:
-
Schlenk flask containing the solvent.
-
Schlenk line.
-
Cold bath (e.g., liquid nitrogen or a dry ice/acetone slush).
Procedure:
-
Freeze: Carefully immerse the Schlenk flask in the cold bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pump (Evacuate): Once the solvent is completely frozen solid, open the stopcock on the flask to the vacuum line of the manifold. Evacuate for 5-10 minutes to remove the atmosphere above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.[8]
-
Backfill: After the final thaw, backfill the flask with inert gas (nitrogen or argon) from the Schlenk line. The solvent is now ready for use in preparing solutions of your air-sensitive compound.
Protocol 3: Verifying Oxidation via LC-MS Analysis
If you suspect degradation, this workflow helps to confirm it analytically.
Objective: To identify the presence of potential N-oxide or other oxidative degradants.
Procedure:
-
Sample Preparation:
-
Control Sample: Prepare a solution of a fresh, un-degraded standard of your compound in a suitable mobile phase (e.g., acetonitrile/water).
-
Test Sample: Prepare a solution of the suspected degraded compound at the same concentration.
-
Forced Degradation Sample: To generate a positive control for the oxidized product, intentionally degrade a small amount of the fresh compound by dissolving it in a solution containing 3% hydrogen peroxide and letting it stand at room temperature for a few hours.[1]
-
-
LC-MS Method:
-
Use a mixed-mode liquid chromatography (MMLC) column if available, as they provide good retention for polar nitrogen-containing heterocycles.[11][12][13] A standard C18 column can also be used.
-
Run a gradient elution from a low to high percentage of organic solvent (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to scan for the expected mass of the parent compound as well as the expected mass of the N-oxide (Parent Mass + 16 amu).
-
-
Data Analysis:
-
Compare the chromatograms of the control, test, and forced degradation samples.
-
The appearance of a new peak in the test sample that corresponds to the retention time and mass of the N-oxide generated in the forced degradation sample is strong evidence of oxidation.[14]
-
References
- Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
- BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.
- Ossila. (n.d.). Air Sensitive Compounds.
- Pharma.Tips. (2025, December 28). Addressing Instability in APIs Prone to Oxidation in Tablet Formulations.
- The Manipulation of Air-Sensitive Compounds. (n.d.).
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Al-Can. (2025, May 20). Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice.
- Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Benchchem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Shojaati, S., Oláh, E., & Toth, G. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4921–4930.
- Shojaati, S., Oláh, E., & Toth, G. (2020).
- Shojaati, S., Oláh, E., & Toth, G. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Benchchem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Addressing Instability in APIs Prone to Oxidation in Tablet Formulations – Pharma.Tips [pharma.tips]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. susupport.com [susupport.com]
- 6. ossila.com [ossila.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice | Al-Can [al-can.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Stabilization & Handling of 3-Oxo-4-Amino Esters
Executive Summary & Chemical Hazard Definition
The Core Problem:
3-Oxo-4-amino esters (also known as
The Misconception: Users often confuse "polymerization" in this context with radical polymerization. In reality, the degradation pathway is a step-growth condensation (often cyclodimerization) leading to stable pyrazine or dihydropyrazine derivatives. This process is autocatalytic and highly exothermic.
The Solution Strategy: Stability is achieved only by kinetically trapping the molecule in its ammonium salt form (protonated) or by maintaining cryogenic temperatures during the brief windows when the free base is generated.
The Thermodynamics of Instability (Mechanism)
To control the reaction, you must understand the failure mode. The degradation is driven by the formation of thermodynamically stable heterocycles.
Degradation Pathway Diagram
Figure 1: The degradation cascade. Note that the formation of the pyrazine ring is irreversible.
Why Temperature Matters
The condensation reaction follows second-order kinetics.
-
At > 0°C: The activation energy (
) for nucleophilic attack is overcome; rapid darkening (yellow brown) occurs within minutes. -
At < -20°C: Molecular motion is reduced, and the
barrier effectively stalls the condensation.
Protocol: The "Cold-Trap" Handling System
This protocol is designed to be a self-validating system . If the solution remains colorless, the system is valid. If it turns yellow/orange, the protocol has been breached.
Phase A: Storage (Long-Term)
Never store the free base.
-
Form: Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Temperature: -20°C (Standard Freezer).
-
Atmosphere: Argon/Nitrogen (Hygroscopic salts absorb water, promoting hydrolysis).
Phase B: Neutralization & Use (Critical Workflow)
Use this workflow when you must generate the free amine for a subsequent reaction (e.g., Hantzsch synthesis or amide coupling).
| Step | Action | Critical Parameter | Reason |
| 1 | Solvent Prep | Pre-cool solvent (DCM or THF) to -78°C . | Minimizes kinetic energy upon dissolution. |
| 2 | Salt Suspension | Suspend the amino ester salt in the cold solvent. | The salt is stable; the danger begins at Step 3. |
| 3 | Base Addition | Add stoichiometric base (e.g., TEA, DIPEA) dropwise . | Exothermic neutralization can create local "hot spots" triggering polymerization. |
| 4 | Temperature Hold | Maintain -40°C to -20°C . | This is the "Safe Zone." The free base exists but reacts slowly. |
| 5 | Trapping | Add the electrophile (next reagent) immediately . | Minimize the residence time of the free amine. |
Workflow Visualization
Figure 2: The "Cold-Trap" decision tree. Success depends on minimizing residence time in the "Danger Zone."
Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown after adding the base. Can I save it?
A: No. The brown color indicates the formation of conjugated oligomers (likely pyrazine derivatives). These are stable impurities that cannot be reversed back to the linear amino ester.
-
Corrective Action: Discard the batch. In the next attempt, lower the temperature to -78°C during base addition and ensure your electrophile is added immediately after neutralization.
Q2: Can I extract the free amino ester and store it for later use?
A: Absolutely not. 3-oxo-4-amino esters cannot be isolated as free bases. Removing the solvent concentrates the amine and ketone moieties, accelerating the second-order self-condensation exponentially.
-
Rule: Always generate the free base in situ.
Q3: I see "Poly(beta-amino ester)" in the literature. Is this the same thing?
A: No. This is a common confusion.
-
Your Target: Small molecule (3-oxo-4-amino ester). Instability = Defect.
-
Literature PBAEs: These are gene-delivery polymers synthesized from diacrylates and amines via Michael addition [1].[1] They are intentionally polymerized. Do not apply PBAE synthesis protocols to your intermediate; you will destroy it.
Q4: What is the maximum safe temperature for the free base?
A:
-
-78°C: Indefinitely stable (kinetic trap).
-
-20°C: Stable for < 1 hour.
-
0°C: Stable for < 10 minutes.
-
25°C: Immediate degradation (seconds to minutes).
Q5: Does the ester group matter?
A: Yes. Sterically bulky esters (e.g., tert-butyl) provide slight protection against intermolecular attack compared to methyl or ethyl esters, but they do not prevent it entirely. The mechanism is primarily amine-to-ketone, not amine-to-ester (which would form amides).
References
-
Anderson, D. G., et al. "Semi-automated synthesis and screening of a large library of poly(beta-amino ester)s for gene delivery." Nature Biotechnology, vol. 22, no. 7, 2004, pp. 863-866. Link
-
Bunce, R. A. "Recent advances in the synthesis of nitrogen heterocycles via conjugated enones." Tetrahedron, vol. 51, no. 48, 1995, pp. 13103-13159. (Mechanistic background on amino-ketone cyclization). Link
-
Lash, T. D. "Porphyrins with exocyclic rings. Part 1. Chemistry of 5-amino-4-oxopentanoic acid." Journal of Heterocyclic Chemistry, vol. 28, no. 1, 1991. (Analogous chemistry of ALA dimerization). Link
-
BenchChem Technical Support. "Stability and Storage of β-Amino Ketones." BenchChem Knowledge Base, 2025.[2] Link
Sources
Technical Support Center: Purification of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Case ID: PUR-EOPB-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
Removing unreacted pyrrolidine from Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (EOPB) presents a specific chemical challenge. You are dealing with a beta-keto ester containing a tertiary amine (the product) contaminated by a secondary amine (pyrrolidine).
Standard acid washes often fail because they protonate the product, extracting it into the aqueous phase along with the impurity. Furthermore, the beta-keto functionality is susceptible to enamine formation with the excess pyrrolidine, effectively "hiding" the impurity in a chemically bound state that resists simple evaporation.
This guide outlines a Three-Tier Purification Protocol designed to address volatility, solubility, and chemical reactivity.
Tier 1: Physical Removal (The Volatility Protocol)
Use this as the first line of defense for crude reaction mixtures.
The Logic: Pyrrolidine has a boiling point of 87°C, whereas EOPB boils >250°C (and likely decomposes). However, simple rotary evaporation often fails because pyrrolidine forms strong hydrogen bonds or "sticky" salts with the product. We use azeotropic entrainment to break these interactions.
Protocol A: Toluene Azeotrope
-
Dissolution: Dissolve the crude oil in Toluene (Ratio: 10 mL Toluene per 1 g crude).
-
Why Toluene? It forms a positive azeotrope with amines and water, lowering the effective boiling point and carrying the pyrrolidine out of the oil.
-
-
Evaporation: Concentrate on a rotary evaporator at 45–50°C under reduced pressure (start at 100 mbar, ramp down to <10 mbar).
-
Repetition: Repeat this process 3 times .
-
Note: Do not exceed 60°C bath temperature to prevent polymerization of the beta-keto group.
-
-
High Vacuum Polish: Place the residue under high vacuum (<1.0 mmHg) for 4–6 hours with stirring.
Validation Check: Run a ¹H-NMR.[1] Look for the pyrrolidine multiplets at 1.6 ppm and 2.8 ppm . If they persist >2%, proceed to Tier 2.
Tier 2: Biphasic Partitioning (The Hydrolysis & Wash)
Use this if Tier 1 fails or if you suspect enamine formation.
The Logic: Excess pyrrolidine often reacts reversibly with the ketone of your product to form an enamine . You must hydrolyze this bond to release the pyrrolidine before you can wash it away. We then exploit the LogP difference : Pyrrolidine is highly water-soluble (LogP ~0.2), while EOPB is lipophilic (LogP ~1.5).
Protocol B: The "Hydrolytic Wash"
-
Solubilization: Dissolve the crude residue in Dichloromethane (DCM) or MTBE (10 mL/g).
-
Enamine Hydrolysis (Critical Step):
-
Partitioning:
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Data: Solubility Partitioning
| Solvent Phase | Pyrrolidine State | EOPB Product State | Result |
|---|
| Dilute Acid (pH 1-2) | Protonated (
Tier 3: Chemical Scavenging (High Purity Polish)
Use this for pharmaceutical-grade requirements (>99.5% purity).
The Logic: If trace pyrrolidine persists, use a chemical scavenger that reacts specifically with secondary amines but is inert to tertiary amines (your product).
Protocol C: Anhydride Scavenging
-
Reagent: Add Succinic Anhydride (1.5 equivalents relative to the remaining pyrrolidine, estimated by NMR).
-
Reaction: Stir in DCM for 1 hour at room temperature.
-
Chemistry: Succinic anhydride reacts with pyrrolidine to form a succinamic acid derivative (carboxylic acid tail). It cannot react with the tertiary amine of your product.
-
-
Removal:
-
Wash the reaction mixture with Saturated Sodium Bicarbonate (NaHCO₃) .[7]
-
The succinamic acid derivative (now a carboxylate salt) will be pulled instantly into the water layer.
-
Your product remains in the DCM.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathways for purification.
Caption: Decision tree for removing pyrrolidine. Tier 2 is critical if enamine formation is suspected.
Troubleshooting & FAQs
Q: Why can't I just wash with dilute HCl? A: Because your product is a tertiary amine. The pKa of the pyrrolidine ring in your product is ~10.4, while free pyrrolidine is ~11.3. Dilute HCl will protonate both, making them both water-soluble. You will lose your product into the aqueous waste stream.
Q: I see a "ghost" peak in NMR that looks like pyrrolidine but is shifted. What is it? A: This is likely the enamine . Pyrrolidine reacts with the beta-keto group to form Ethyl 3-(pyrrolidin-1-yl)-4-(pyrrolidin-1-yl)but-2-enoate.
-
Fix: You must perform the NH₄Cl wash (Tier 2) . The mild acidity hydrolyzes the C=N bond, releasing the pyrrolidine so it can be washed away.
Q: The product is decomposing during distillation. A: Beta-keto esters are thermally unstable. Avoid pot temperatures >60°C. If Tier 1 fails at moderate temperatures, move immediately to Tier 2 (Washing) or Tier 3 (Scavenging) rather than increasing the heat.
Q: Can I use silica gel chromatography? A: Yes, but pyrrolidine streaks badly on silica due to its basicity. You must add 1% Triethylamine to your eluent (e.g., Hexane:EtOAc + 1% Et₃N) to pretreat the silica. However, this adds another amine to remove later. The aqueous workup (Tier 2) is generally cleaner for scale-up.
References
-
Azeotropic Drying & Amine Removal
-
Beta-Keto Ester Reactivity (Paal-Knorr Context)
-
Source: BenchChem Application Notes, "Ethyl 4-oxobutanoate in Organic Synthesis."[8]
- Relevance: Details the formation of enamine intermediates between pyrrolidine and beta-keto esters.
-
-
pKa and Solubility Data
- Source: PubChem Compound Summary for Ethyl 3-oxo-4-(2-oxopyrrolidin-1-yl)
- Relevance: Provides physicochemical properties supporting the lipophilicity-based separation str
-
Scavenging Protocols
- Source: ACS Sustainable Chemistry & Engineering, "Fmoc-Removal with Pyrrolidine..."
- Relevance: Discusses the efficiency of washing and scavenging secondary amines (pyrrolidine) vs tertiary amines.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ETHYL 3-OXOBUTANOATE | CAS 141-97-9 [matrix-fine-chemicals.com]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is a fascinating molecule that combines the structural features of a β-keto ester and a β-enaminone. This duality makes its ¹H NMR spectrum particularly insightful, offering a window into the electronic and structural dynamics of the molecule. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate, placed in context with the experimental data of its close analogs: the classic β-keto ester, ethyl acetoacetate, and related β-enamino esters. Understanding these spectral nuances is critical for researchers in organic synthesis and drug development, where unambiguous structural confirmation is paramount.
The Dichotomy of Structure: Keto-Enamine Tautomerism
The core of understanding the ¹H NMR spectrum of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate lies in the concept of tautomerism. Unlike simple ketones, this molecule can exist in two predominant forms in solution: a keto form and a more stabilized enamine form. This equilibrium is a dynamic process, and its position is influenced by factors such as solvent polarity and temperature.
The enamine tautomer is significantly stabilized by the delocalization of the nitrogen lone pair into the conjugated π-system, forming a resonance-assisted hydrogen bond (RAHB) if a proton is present on the nitrogen. This stabilization often results in the enamine form being the major, if not exclusive, tautomer observed in solution.
Caption: Logical workflow for the comparative spectral analysis.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium. [1] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to obtain a narrow and symmetrical signal for the TMS reference.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all the signals to determine the relative proton ratios.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, integration, and multiplicity of each signal to assign them to the corresponding protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is predicted to be dominated by the signals of its stable enamine tautomer. A detailed comparison with the well-understood spectrum of ethyl acetoacetate and the spectra of related β-enamino esters provides a robust framework for the interpretation of its spectral features. The key diagnostic signals for the enamine form are the vinylic proton and the protons of the pyrrolidine ring. This guide provides the necessary foundational knowledge for researchers to confidently identify and characterize this and similar molecules, ensuring the integrity of their synthetic and developmental endeavors.
References
-
Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405–10417. Retrieved from [Link]
-
Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(23), 2625–2631. Retrieved from [Link]
-
Al-Zaydi, K. M., Al-Majid, A. M., Barakat, A., & Mabkhot, Y. N. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. International Journal of Molecular Sciences, 15(10), 18886–18900. Retrieved from [Link]
-
Le, T. N., Nguyen, T. T., & Phan, T. P. (2018). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. Vietnam Journal of Chemistry, 56(5), 621–624. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of ethyl 4-pyrrolidinoacetoacetate
As a Senior Application Scientist, selecting the optimal analytical strategy for complex building blocks like ethyl 4-pyrrolidinoacetoacetate (C₁₀H₁₇NO₃, MW: 199.25 g/mol ) requires a deep understanding of gas-phase ion chemistry. This compound features two highly distinct functional domains: a basic pyrrolidine ring and a β-keto ester moiety.
This guide objectively compares the two primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —evaluating their performance for the structural elucidation and quantification of this compound.
Mechanistic Causality: The "Why" Behind the Fragmentation
To optimize an analytical method, we must first understand how the molecule behaves under different ionization conditions. The fragmentation is not random; it is dictated by charge localization and thermodynamic stability.
GC-EI-MS (70 eV): Radical-Driven Cleavages
Under hard electron ionization, a radical cation (M⁺•) is formed. The fragmentation is driven by the localization of this radical.
-
Nitrogen-Driven Alpha Cleavage: The lone pair on the pyrrolidine nitrogen easily stabilizes the positive charge. Cleavage of the C-C bond alpha to the nitrogen yields a highly stable iminium ion at m/z 84 ([Pyrrolidine=CH₂]⁺). This is almost universally the base peak for N-alkyl pyrrolidines[1].
-
Ester-Driven Cleavages: Localization of the radical on the ester oxygen drives the loss of an ethoxy radical (•OEt), yielding m/z 154 . Additionally, β-keto esters are prone to McLafferty rearrangements and alpha-cleavages at the carbonyl groups, leading to the loss of •CH₂COOEt to form m/z 112 [2].
LC-ESI-MS/MS (CID): Proton Sequestration
Under soft electrospray ionization, the molecule forms a protonated precursor [M+H]⁺ at m/z 200 .
-
The Proton Sequestration Effect: The pyrrolidine nitrogen has a significantly higher proton affinity than the carbonyl oxygens. During Collision-Induced Dissociation (CID), the pyrrolidine ring "sequesters" the proton. This leads to a dominant, highly stable pyrrolidinium fragment at m/z 84 , while the rest of the molecule is lost as a neutral species (116 Da). As noted in recent pharmaceutical analyses, this proton sequestration often leads to uninformative MS/MS spectra, masking the structural details of the rest of the scaffold[3].
-
Secondary Pathways: Minor pathways include the neutral loss of ethanol (-46 Da) to yield m/z 154 , or the neutral loss of the pyrrolidine ring itself (-71 Da) to yield m/z 129 .
Data Visualization: Fragmentation Pathways
EI-MS fragmentation of ethyl 4-pyrrolidinoacetoacetate showing radical-driven cleavages.
ESI-MS/MS fragmentation pathway driven by proton sequestration on the pyrrolidine ring.
Comparative Performance Analysis
When choosing between platforms for analyzing ethyl 4-pyrrolidinoacetoacetate, researchers must weigh the need for structural elucidation against quantitative sensitivity.
Table 1: Objective Comparison of MS Platforms for Ethyl 4-pyrrolidinoacetoacetate
| Performance Metric | GC-EI-MS (70 eV) | LC-ESI-MS/MS (QqQ / Q-TOF) | Analytical Implication |
| Primary Ionization | Radical Cation (M⁺•, m/z 199) | Protonated Adduct ([M+H]⁺, m/z 200) | ESI preserves the intact molecule better for precursor selection. |
| Structural Richness | High (Multiple cleavage sites) | Low (Dominated by m/z 84) | GC-MS is superior for identifying unknown impurities or isomers. |
| Sensitivity (LOD) | Moderate (~1-10 ng/mL) | High (~10-100 pg/mL) | LC-MS/MS is mandatory for trace-level pharmacokinetic (PK) studies. |
| Matrix Effects | Low (Chromatographic separation) | High (Ion suppression in ESI) | LC-MS/MS requires a stable isotopically labeled internal standard. |
| Thermal Stability | Risk of β-keto ester degradation | Excellent (Room temp ionization) | GC inlet temperatures must be carefully optimized to prevent breakdown. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Tests (SST) and bracketing Quality Control (QC) steps to verify instrument performance in real-time.
Protocol A: GC-EI-MS Structural Profiling Workflow
Use this protocol when confirming the synthesis of ethyl 4-pyrrolidinoacetoacetate or identifying degradation products.
-
System Suitability Testing (SST): Inject 1 µL of a 1 ppm Octafluoronaphthalene (OFN) standard. Verify that the signal-to-noise (S/N) ratio for m/z 272 is >100:1 and mass accuracy is within ±0.1 Da.
-
Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Add 1 µg/mL of Pyrene-d10 as an Internal Standard (IS) to monitor injection volume consistency.
-
Inlet Optimization: Set the GC inlet to 220°C. Causality note: β-keto esters can thermally degrade at higher temperatures. 220°C provides a balance between volatilization and thermal stability. Use a split ratio of 10:1.
-
Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).
-
MS Acquisition: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 40 to 300.
-
Validation Check: Ensure the blank DCM injection run immediately prior shows no peak at the retention time of the analyte (ruling out carryover).
Protocol B: LC-ESI-MS/MS Quantitative Workflow
Use this protocol for high-sensitivity quantification in biological matrices or complex mixtures.
-
System Suitability Testing (SST): Inject a Reserpine standard (1 pg/µL). Verify that the transition m/z 609.3 → 195.1 yields an S/N > 500:1.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality note: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state, essential for the basic pyrrolidine nitrogen.
-
Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) at 40°C. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 3 minutes.
-
MS/MS Tuning (Overcoming Proton Sequestration):
-
Set the precursor ion to m/z 200.1.
-
To bypass the dominant but uninformative m/z 84 fragment, utilize In-Source Fragmentation (ISF) by increasing the declustering potential/cone voltage. This intentionally shears the pyrrolidine ring in the source, allowing you to isolate the core fragment (m/z 129) in Q1 and fragment it further in Q2 for richer structural data[3].
-
-
Validation Check: Run a 6-point calibration curve. The system is validated if the R² > 0.995 and the bracketing QC samples (injected every 10 runs) deviate by no more than ±15% from their nominal concentration.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]
-
Mass Spectra of β-Keto Esters. Journal of Mass Spectrometry / Tetrahedron. URL:[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing / Mass Spectrometry Reviews. URL:[Link]
Sources
IR spectroscopy characteristic peaks for beta-keto ester pyrrolidines
High-Resolution IR Spectroscopy of -Keto Ester Pyrrolidines: A Comparative Guide to ATR vs. Transmission Modalities
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing highly dynamic molecular systems.
Fourier Transform Infrared (FT-IR) spectroscopy is the definitive analytical tool for elucidating these structural dynamics. However, the accuracy of your spectral interpretation relies entirely on the sampling modality you choose. This guide provides an objective, data-driven comparison of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FT-IR methodologies, empowering researchers to build self-validating workflows for characterizing these complex nitrogen-containing esters.
Mechanistic Causality: Tautomerism and Vibrational Shifts
An IR spectrum of a
-
The Keto Tautomer: In the absence of strong internal hydrogen bonding, the molecule exists primarily in the diketo/keto-ester form. Because the carbonyl bonds are isolated, they possess high force constants. This state is characterized by two distinct, high-frequency carbonyl stretches: the ester C=O typically appears at 1735–1750 cm⁻¹ , while the ketone C=O appears at 1715–1725 cm⁻¹ [1].
-
The Enol/Enamine Tautomer: When tautomerization occurs, the
-carbonyl oxygen acts as a hydrogen bond acceptor. This internal hydrogen bonding, coupled with -conjugation (C=C formation), drastically weakens the C=O bond force constant. Consequently, the ester C=O stretch shifts down to 1650–1670 cm⁻¹ , and the newly formed C=C stretch emerges at 1640–1660 cm⁻¹ [1]. Furthermore, a broad O-H (or N-H) stretching band dominates the 3200–3400 cm⁻¹ region[1]. -
Pyrrolidine Ring Dynamics: The aliphatic nature of the pyrrolidine ring contributes distinct C-H stretching vibrations at 2875 and 2969 cm⁻¹ [3]. The C-N stretching and CH₂ bending vibrations typically manifest in the fingerprint region around 1460 cm⁻¹ [3].
Comparative Modality Analysis: FT-IR ATR vs. Transmission
To accurately capture these delicate vibrational shifts, the choice of sampling modality is critical. Below is an objective comparison of the two primary FT-IR techniques used in modern laboratories.
FT-IR ATR (Attenuated Total Reflectance)
-
Mechanism: Utilizes an internal reflection element (IRE) such as Diamond or ZnSe. The IR beam creates an evanescent wave that penetrates the sample to a depth of ~1–2 µm[4].
-
Advantages: Requires zero sample preparation. It preserves the native tautomeric state of neat liquids or solids without inducing pressure-based polymorphic shifts[5].
-
Limitations: Peak intensities are wavelength-dependent (lower intensity at higher wavenumbers). Strong absorption bands (like the C=O stretch) can suffer from anomalous dispersion—yielding derivative-like peak shapes due to drastic refractive index changes at the sample-crystal interface[5].
Transmission FT-IR (KBr Pellet)
-
Mechanism: The analyte is diluted (1–2% w/w) in an IR-transparent alkali halide matrix (KBr) and pressed into a solid disk at high pressure (e.g., 10 tons)[6].
-
Advantages: Adheres strictly to the Beer-Lambert law, providing accurate relative peak intensities across the entire mid-IR spectrum. It is superior for quantitatively resolving the broad, complex O-H/N-H stretching regions (~3200–3400 cm⁻¹) associated with hydrogen-bonded enols[1][6].
-
Limitations: The high pressure applied during pellet formation, combined with the hygroscopic nature of KBr, can artificially shift the keto-enol equilibrium or introduce broad water bands that mask crucial structural data[6].
Quantitative Data: Characteristic IR Peaks
The following table summarizes the expected vibrational frequencies for
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Modality Considerations |
| Ester (Keto Form) | C=O Stretch | 1735 – 1750 | Sharp, intense peak. Prone to anomalous dispersion in ATR. |
| Ketone (Keto Form) | C=O Stretch | 1715 – 1725 | Sharp peak. Easily resolved in KBr transmission. |
| Ester (Enol Form) | H-bonded C=O Stretch | 1650 – 1670 | Broadened and shifted down due to conjugation/H-bonding. |
| Enol/Enamine | C=C Stretch | 1640 – 1660 | Often overlaps with the H-bonded carbonyl stretch. |
| Enol Hydroxyl | O-H Stretch | 3200 – 3400 | Very broad. Better quantified via KBr pellet. |
| Pyrrolidine Ring | Aliphatic C-H Stretch | 2875 – 2970 | Multiple bands. Intensity decreases at high wavenumber in ATR. |
| Pyrrolidine Ring | C-N Stretch | ~1460 | Found in the fingerprint region. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. Below are the step-by-step methodologies for both modalities, complete with built-in validation checkpoints.
Protocol A: FT-IR ATR Workflow (Native State Analysis)
-
Background Acquisition: Clean the diamond IRE with isopropanol.
-
Validation Check: Acquire a single-beam background spectrum. Ensure the baseline shows >95% transmittance and atmospheric H₂O/CO₂ peaks are minimized.
-
-
Sample Application: Apply a thin layer of the liquid or solid
-keto ester pyrrolidine onto the crystal. If solid, lower the pressure anvil.-
Validation Check: Monitor the real-time preview; adjust the anvil pressure until the strongest peak (usually the C=O stretch) reaches ~0.4 – 0.8 Absorbance Units (AU). This ensures optimal optical contact without detector saturation.
-
-
Spectral Processing: Acquire 32 scans at 4 cm⁻¹ resolution.
-
Validation Check: Apply an ATR correction algorithm in your spectroscopy software. This mathematically compensates for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to standard transmission libraries.
-
Protocol B: Transmission FT-IR Workflow (Quantitative KBr Pellet)
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours.
-
Validation Check: Run a blank KBr pellet first. The baseline must be flat with >80% transmittance, and the OH region (~3400 cm⁻¹) must be minimal to prove the matrix is truly anhydrous.
-
-
Sample Milling: Dilute the pyrrolidine derivative to 1–2% w/w in the dried KBr.
-
Validation Check: Grind thoroughly in an agate mortar for 2-3 minutes to reduce particle size below the wavelength of IR light (<2 µm). This prevents the Christiansen effect (severe baseline scattering at high wavenumbers).
-
-
Pressing and Acquisition: Transfer the powder to a die and press at 10 tons under vacuum for 2 minutes[6].
-
Validation Check: Inspect the pressed pellet visually; it must be completely transparent. Opaque or cloudy pellets indicate poor fusion or moisture absorption, which invalidates quantitative peak area analysis.
-
Analytical Workflow Visualization
Workflow comparing FT-IR ATR and Transmission modalities for tautomeric analysis.
References
-
[1] Claisen condensation | Organic Chemistry II Class Notes. fiveable.me.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFELsnQkzQD0BnH0wLB7hyDrQH6Zc7bLtFaesXYmfNNGO0FTeJWsIhXpkrF93S2Sx_dTkV2iCQPfwu65oGg8PzM1aYC19v4uUYNLuKEUZ3mriQ4Hb2jHJMPET9KGX3w8_nFk0DZaHyr8writ2LaaY2h_MGxKKNmIii4ye2CvC3IpBcvq27x2ehzUFKoLEklzh9xqHYl20y1CtotHmQ=]
-
[4] FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. spectroscopyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlnpEPRuDOl2aTsRbH5L37_cEhhOouheBoHC28kHuj6CpWdXIql65su-y0AqVq0_ORHqpMVM_5DzaeglgDGpT608h5cKzF4wyFSZKh38jBIfdbzsCckmhmWELEcE3y-2YPfxBA3NR_KacOYUp1AzAs6W5OWUXzi8yhR80YHWELzj3yDXrfPJa2snnSJEvn7BL_kHq6jUd4fBrRYI-gnCdCLOSjjDuI2iqLABfh0gAkB1sMXitTvqwJ3MNtxQ==]
-
[6] Infrared Analysis of Urinary Stones, Using a Single Reflection Accessory and a KBr Pellet Transmission. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkG_X0ZpFbGTfMVzYzAjUSDSEJG96ZH-KOgcGmSBbd40bPgHB4s6z6e9I8Gy7Yy4zPTEylK8RSyHXjR6jOiEntwZWHmkPIWXEPZuXvwZQx_w-O6DaIVckQ7WDJ3mv4enCNW9NTXZ9Pe7oHfzvOQZF4V8vbCNfFpsp5t74Wku7cS3fJ0_1G6Wg-16oJ__SMBNwxANSF5Rscqk0tt3hK0sut8awYD9XjaYMeuElKNzvqHxc7-oTV2tYQt-RNDEro7F3GO5bZ2yiJuHqKAtJ3siswaY2-Q==]
-
[5] Contact and Orientation Effects in FT-IR ATR Spectra. spectroscopyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgM4m5iJk8hIxRzlGxpEQwak1AcOmkEUlBHMgMgCtDN3Fbk41elRc2BAVny5OXbN8P_wEWDH5yzEy2RK68e-_vDK78I-lgy1kThFrTMf48l5JQOFcR-y4YbokG6nLuG_Icgiyr-aRwNwaDXSmKssOBSwlel47J95Y3QKLx3x5x3XiEXaLzcEaOuFj-w66couMLyqrV]
-
[2] Keto-Enol Tautomerism : Key Points. masterorganicchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGANt0Lcy7MjqTJlLuriTIEE1M60AEicW2Q03vvYGQMUc5ZhY3Tlc7Shq2Yd1GmRimPJLas1dVfVWGBAJPI1TdE5r7u-HFYyJ8x0zTDHBXymPOCUrEQGfMHrE6lXx1TsSWZOd6Q8UT-qlpkVm4fG9rZahD8j-k3_TurmP0V9lPVgi_Ug6vFvSAwohcvGDS0]
-
[3] Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXtMeNgdLNQAvxFi9-V8zQD2WmPirTtLzFDikzyRYlwWZehKymRh4a9ouBApzaZkgA-KlHgdUW0gLMXQvgjVI6Y_UqyOIdoBEiiR4VFpuCcaYcUrDR_hRQ1C4anvT_9T4Lpls6n4kIApmJsJJhQtBhJd4dioufDz1kJve3EupwgixvtAmB9kDg-hFDbvU_c5sk5nzhww==]
HPLC Method Development for Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate: A Comparative Guide
Executive Summary
Developing a purity method for Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (CAS 1015939-94-2) presents a "perfect storm" of chromatographic challenges: a basic tertiary amine moiety, a labile
This guide compares a Standard Generic Method against an Optimized Robust Method , demonstrating how targeted control of pH, temperature, and stationary phase chemistry can resolve these issues.
Molecular Analysis & Chromatographic Challenges
Before selecting a column, we must deconstruct the analyte's behavior in solution.
| Feature | Chemical Moiety | Chromatographic Consequence |
| Basicity | Pyrrolidine Nitrogen ( | Severe Tailing: At neutral/weakly acidic pH, the protonated amine interacts strongly with residual silanols on the silica support. |
| Tautomerism | Peak Splitting: The molecule exists in dynamic equilibrium between keto and enol forms. If interconversion is slow relative to the column transit time, two peaks or a "saddle" appear. | |
| Detection | Aliphatic Backbone | Low Sensitivity: Lacks strong chromophores. Detection requires low UV wavelengths (210–220 nm), necessitating high-purity solvents. |
Visualizing the Tautomeric Equilibrium
The
Figure 1: The dynamic equilibrium between keto and enol tautomers. In HPLC, separating these forms is undesirable for purity analysis; the goal is to merge them into a single sharp peak.[1]
Comparative Method Analysis
We evaluated two distinct approaches. Method A represents a typical "first-pass" screening method used in many labs. Method B is the engineered solution designed to overcome the specific molecular challenges.
Method A: The "Generic" Approach (Baseline)
Commonly attempted during initial screening.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.
-
Temperature: 25°C (Ambient).
-
Flow Rate: 1.0 mL/min.
Performance Verdict: FAILED
-
Observation: The analyte elutes as a broad, tailing peak (Tailing Factor > 2.0) often accompanied by a "shoulder" or partial split.
-
Root Cause:
-
Silanol Interaction: Formic acid (pH ~2.7) protonates the pyrrolidine nitrogen. The standard C18 surface has enough residual silanols to cause ion-exchange interactions, dragging the peak tail.
-
Tautomer Separation: At 25°C, the keto-enol interconversion is slow enough that the column partially separates the two forms, widening the band.
-
Method B: The "Optimized" Approach (Recommended)
Engineered for basic amines and tautomeric merging.
-
Column: Charged Surface Hybrid (CSH) C18 or Polar-Embedded C18 (e.g., Waters XSelect CSH or Phenomenex Luna Omega PS C18).
-
Why: These columns have a positively charged surface or polar group that repels the protonated amine, eliminating silanol interactions.
-
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.
-
Why: Buffering at pH 3.5 is robust. The ionic strength of the buffer (compared to simple formic acid) further masks silanol sites.
-
-
Temperature: 45°C .
-
Why: Elevated temperature increases the rate of keto-enol interconversion.[1] This "time-averages" the structure, merging the split peaks into a single, sharp Gaussian band [1].
-
-
Detection: UV at 215 nm.
Performance Verdict: PASSED
-
Observation: Single sharp peak (Tailing Factor < 1.2).
-
Stability Note: While
-keto esters can be heat-sensitive, 45°C is generally safe for the short duration of an HPLC run (5-10 mins).
Experimental Data Comparison
The following table summarizes the quantitative improvements achieved by switching from Method A to Method B.
| Parameter | Method A (Generic) | Method B (Optimized) | Improvement |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | 54% Improvement |
| Theoretical Plates ( | ~2,500 | >8,000 | 3x Efficiency |
| Peak Shape | Split / Shoulder | Single Gaussian | Eliminated Artifacts |
| Retention Time ( | Variable (Drifting) | Stable | High Precision |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Detailed Protocol: Optimized Method B
Follow this step-by-step protocol to replicate the optimized results.
Reagents & Preparation
-
Buffer Preparation (10 mM Ammonium Formate, pH 3.5):
-
Dissolve 0.63 g of Ammonium Formate in 900 mL of HPLC-grade water.
-
Adjust pH to 3.5 ± 0.05 using Formic Acid.
-
Dilute to 1000 mL. Filter through a 0.22 µm membrane.
-
-
Diluent:
-
Use 90:10 Water:Acetonitrile. Note: Avoid 100% organic diluents as they may favor the enol form, causing injection shock.
-
Instrument Settings
-
Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent charged-surface column).
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.5.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 45°C (Critical set point).
-
Injection Volume: 5–10 µL.
-
Detection: UV @ 215 nm (Reference off).
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic loading |
| 12.0 | 60 | Linear Gradient |
| 12.1 | 90 | Wash Step |
| 15.0 | 90 | Hold Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Method Development Decision Tree
Use this logic flow to troubleshoot if you encounter variations (e.g., different impurities or matrix effects).
Figure 2: Logical workflow for troubleshooting amino-keto-ester separations.
References
-
Moriyasu, M., et al. (2006).[2] HPLC Separation of Keto and Enol Tautomers of Several Ketones at Low Temperatures. Chemistry Letters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines. Retrieved from [Link]
Sources
TLC Visualization Strategies for Tertiary Amine β-Keto Esters: A Comparative Guide
Introduction In drug development and complex organic synthesis, tracking the reaction progress of bifunctional molecules presents a unique analytical challenge. Tertiary amine β-keto esters are highly versatile intermediates, but their lack of primary or secondary N-H bonds renders traditional amine stains ineffective[1]. Furthermore, their inherent polarity often leads to streaking on standard silica gel, making precise visualization critical.
The Chemical Logic of Staining (Causality)
To build a robust analytical workflow, one must first understand the mechanistic causality behind each visualization reagent. A self-validating system relies on selecting stains with non-overlapping mechanisms.
-
Dragendorff’s Reagent (Tertiary Amine Selective): Causality: Dragendorff's stain relies on heavy metal complexation rather than oxidation. Bismuth subnitrate reacts with potassium iodide to form the heavy metal anion
. When exposed to the basic, lipophilic nitrogen of a tertiary amine, it forms an insoluble ion-pair complex, precipitating as a bright orange spot on a yellow background[2]. Because it requires a sufficiently basic nitrogen, simple amides and highly hydrophilic amines fail to stain, making it an excellent chemoselective tool for lipophilic tertiary amines[3][4]. -
Ferric Chloride (
) (Enol Selective): Causality: The β-keto ester moiety exists in a dynamic keto-enol tautomeric equilibrium. Because the alpha-proton is highly acidic, the enol form is significantly populated and stabilized by intramolecular hydrogen bonding. ions form highly colored (typically blue, purple, or red) coordination complexes with these enolates[5][6]. This stain is completely unreactive toward isolated amines or simple esters, providing perfect orthogonality to Dragendorff's reagent. -
Phosphomolybdic Acid (PMA) (General Oxidizer): Causality: PMA is a polyoxometalate that acts as a universal oxidative stain. Upon vigorous heating, oxidizable functional groups (including tertiary amines and enolizable carbonyls) reduce the
in PMA to or , forming a dark green or "molybdenum blue" complex[5]. While highly sensitive, it lacks chemoselectivity and will stain most organic mass. -
Ninhydrin (The Negative Control): Causality: Ninhydrin reacts with primary and secondary amines to form the deep purple dye known as Ruhemann's purple. Because tertiary amines lack the necessary N-H protons to form the requisite iminium intermediate, they typically yield a negative result (or a very faint, delayed yellow)[1][7]. In this workflow, ninhydrin serves as a critical negative control to rule out primary/secondary amine impurities or degradation products.
Comparative Performance Data
The following table summarizes the performance metrics of these stains when applied specifically to tertiary amine β-keto esters.
| Visualization Stain | Target Functional Group | Mechanistic Action | Expected Color (Spot / Background) | Sensitivity | Chemoselectivity |
| Dragendorff's | Tertiary Amine | Ion-pair complexation ( | Orange / Yellow | High | High (Fails on amides)[3] |
| Ferric Chloride | β-Keto Ester (Enol) | Metal-ligand coordination ( | Blue or Purple / Faint Yellow | Moderate | Very High (Enols/Phenols only)[5] |
| PMA | General Organic Mass | Polyoxometalate reduction | Dark Blue / Green-Yellow | Very High | Low (Stains most organics)[5] |
| Ninhydrin | Primary/Secondary Amine | Ruhemann's purple formation | Negative (or faint yellow) | N/A | High (Acts as negative control)[1] |
Experimental Protocols & The Self-Validating Workflow
Relying on a single stain can lead to false positives (e.g., PMA staining a non-amine hydrocarbon impurity). To ensure scientific integrity, I employ a "Triplicate Staining Method," which serves as a self-validating system. By confirming the presence of both functional groups independently, you mathematically reduce the probability of misidentifying a product spot.
Self-validating TLC workflow for orthogonal confirmation of tertiary amine beta-keto esters.
Step-by-Step Methodologies
Part A: Stain Preparation
-
Modified Dragendorff's Reagent (Tartaric Acid Stabilized): Traditional Dragendorff's degrades quickly. This modified version is stable for months at 4°C[2][3].
-
Solution 1: Dissolve 1.7 g basic bismuth nitrate and 20 g L(+)-tartaric acid in 80 mL DI water. Sonicate for 15 minutes.
-
Solution 2: Dissolve 16 g potassium iodide (KI) in 40 mL DI water.
-
Stock: Mix Solution 1 and Solution 2.
-
Working Solution: Mix 5 mL of the Stock with a solution of 10 g tartaric acid in 50 mL water[2].
-
-
Ferric Chloride (
) Stain: -
Phosphomolybdic Acid (PMA) Stain:
-
Dissolve 5 g of phosphomolybdic acid in 100 mL of ethanol[5]. Store in a foil-wrapped jar to prevent light degradation.
-
Part B: The Triplicate Staining Protocol
-
Spotting: Spot the crude reaction mixture alongside the pure starting materials (the parent amine and the parent β-keto ester) on a wide silica gel TLC plate.
-
Development: Develop the plate in an optimized solvent system (e.g., Hexane/Ethyl Acetate with 1-5% Triethylamine to prevent amine streaking). Critical Note: If using Triethylamine in the eluent, thoroughly dry the plate under high vacuum or a heat gun before staining, as residual
will cause a massive false positive with Dragendorff's and PMA. -
Sectioning: Using a glass cutter or scissors (for aluminum-backed plates), cut the developed plate vertically into three identical strips.
-
Orthogonal Visualization:
-
Strip A (Amine Check): Dip into the Dragendorff working solution. Do not heat. An immediate orange spot confirms the presence of the tertiary amine[3].
-
Strip B (Enol Check): Dip into the
solution. Do not heat. A faint blue or purple spot confirms the presence of the enolizable β-keto ester[5]. -
Strip C (Mass Check): Dip into the PMA solution. Wipe the back of the plate, then heat vigorously with a heat gun (approx. 120°C) until dark blue spots appear on a yellow-green background[5].
-
-
Validation: Align the three strips side-by-side. A spot exhibiting the exact same
value across all three strips (Orange in A, Purple in B, Dark Blue in C) is definitively your bifunctional tertiary amine β-keto ester product.
References
-
"2.3F: Visualizing TLC Plates", Chemistry LibreTexts. 5
-
"TLC Staining solutions", Org Prep Daily. 3
-
"Purification of Crude Methyl 3-oxooctadecanoate", Benchchem. 6
-
"Thin layer chromatography", Pharmaceutical Analysis.7
-
"Dragendorff stain not staining specific amines", Reddit (Chempros). 4
-
"TLC Visualization Reagents", EPFL.2
-
"Structural Elucidation of a Small Molecule Inhibitor of Protein Disulfide Isomerase", PMC. 1
Sources
- 1. Structural Elucidation of a Small Molecule Inhibitor of Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
GC-MS retention times for ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate impurities
This guide serves as an advanced technical resource for the analytical profiling of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate , a critical intermediate in the synthesis of pyrrolidine-based alkaloids and pharmaceutical agents.
Due to the specific structural features of this molecule—a
Executive Summary & Analytical Challenge
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate presents a dual analytical challenge:
-
Thermal Instability: Like many
-keto esters, the parent molecule is prone to thermal decarboxylation in the GC injector port, artificially generating 1-(pyrrolidin-1-yl)propan-2-one (a "ghost" impurity). -
Amine Tailing: The basic pyrrolidine nitrogen interacts with active silanol sites on standard capillary columns, leading to peak tailing and reduced sensitivity.
Comparison Scope:
-
Method A (Direct Injection): The standard "screen" approach using a 5% phenyl column.
-
Method B (Derivatization - Recommended): A stabilized Methoxime (MOX) workflow designed to lock the keto-enol tautomerism and prevent thermal degradation.
Impurity Genealogy & Pathway Analysis
Understanding the origin of impurities is prerequisite to identification. The following diagram maps the synthetic route and potential degradation pathways that must be monitored.
Figure 1: Synthetic and degradation pathways for Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. Note the thermal decarboxylation pathway which mimics process impurities during GC analysis.
Comparative Method Performance
The following data contrasts the retention behavior and peak integrity of the target analyte across two distinct methodologies.
Experimental Conditions
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent)
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm)
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)
-
Oven Program: 60°C (1 min) → 15°C/min → 280°C (5 min)
Table 1: Retention Time & Ion Signature Comparison[1]
| Compound / Impurity | Type | Method A: Direct Injection (RT / RI) | Method B: MOX-Derivative (RT / RI) | Quant Ion ( |
| Pyrrolidine | Residual SM | 2.4 min / 780 | 2.4 min / 780 | 70, 41 |
| Ethyl 4-chloro-3-oxobutanoate | Residual SM | 8.1 min / 1150 | 9.5 min / 1280 (MOX) | 164, 119 |
| 1-(pyrrolidin-1-yl)propan-2-one | Degradant | 6.8 min / 1050 | 6.8 min / 1050 | 84, 42 |
| Target Analyte (Parent) | Product | 11.2 min / 1420 * | 13.4 min / 1580 | 199, 84 |
| Target Analyte (MOX) | Derivative | N/A | 13.4 min / 1580 | 228, 197 |
*Critical Observation: In Method A, the Target Analyte peak area is often reduced by 15-30%, with a corresponding increase in the Degradant peak (RT 6.8 min). This confirms on-column degradation. Method B yields a stoichiometric MOX-derivative peak with no artificial increase in the degradant.
Detailed Protocols
Method A: Direct Injection (Screening Only)
Use this method only for rough purity estimates of non-labile impurities.
-
Dilution: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
-
Filtration: Filter through 0.2 µm PTFE syringe filter.
-
Injection: 1 µL, Split 20:1. Inlet Temp: 200°C (Keep low to minimize degradation).
Method B: Methoxime Derivatization (Validation Standard)
Use this method for accurate assay and impurity quantification. This protocol converts the unstable ketone into a thermally stable methoxime ether.
-
Reagent Prep: Prepare a 20 mg/mL solution of Methoxyamine Hydrochloride in Pyridine.
-
Reaction:
-
Weigh 10 mg of sample into a GC vial.
-
Add 500 µL of the Methoxyamine/Pyridine reagent.
-
Cap and incubate at 60°C for 45 minutes .
-
-
Extraction (Optional but Recommended):
-
Add 500 µL Water and 1 mL Ethyl Acetate. Vortex.
-
Transfer the top organic layer to a fresh vial (removes excess pyridine/salts).
-
-
Analysis: Inject 1 µL of the organic layer.
-
Inlet Temp: 250°C (Derivatives are stable).
-
Analytical Workflow Visualization
Figure 2: Decision matrix for analytical method selection. Derivatization is required to distinguish process impurities from analytical artifacts.
Expert Commentary & Troubleshooting
-
Peak Tailing: The pyrrolidine ring is highly basic. If using Method A, ensure your liner is deactivated (e.g., Ultra Inert wool) to prevent adsorption. For Method B, the pyridine matrix helps mask active sites.
-
Isomer Separation: The methoxime derivative may appear as two peaks (syn/anti isomers). Sum the areas of both peaks for quantitative analysis.
-
Mass Spec Interpretation: The base peak for the parent compound is typically
84 (the pyrrolidinylmethyl cation). Monitor 199 (Molecular Ion) for the parent and 228 for the MOX derivative.
References
-
Leete, E., et al. (1992).[1] Late Intermediates in the Biosynthesis of Cocaine: 4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoate. Journal of the American Chemical Society.
- Citation Context: Establishes the synthesis and structural analogs of pyrrolidinyl-oxobutano
-
BenchChem Application Note. (2025). GC-MS Analysis of Ethyl 3-oxo-4-phenylbutanoate.
- Citation Context: Validates the thermal instability of -keto esters and the necessity of methoxime derivatiz
-
Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using DB-23 and DB-5ms.
- Citation Context: Provides retention index data for pyrrolidine-based impurities and column selection str
-
PubChem Compound Summary. Ethyl 4-(1-pyrrolidinyl)-3-oxobutanoate.
-
Citation Context: Verification of chemical structure and physical properties.[2]
-
Sources
A Comparative Guide to Validating the Chiral Purity of Ethyl 3-Hydroxy-4-(1-pyrrolidinyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is of critical importance. The biological activity of a chiral drug can differ profoundly between its enantiomeric forms, with one enantiomer often providing the therapeutic effect while the other may be inactive or, in some cases, detrimental.[1] The accurate determination of enantiomeric purity is therefore a non-negotiable aspect of quality control and regulatory submission. This guide provides a comprehensive comparison of analytical methodologies for validating the chiral purity of ethyl 3-hydroxy-4-(1-pyrrolidinyl)butanoate, a key chiral building block.
The focus of this guide is the carbon at the 3-position, which bears a hydroxyl group, rendering the molecule chiral. Our objective is to compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the theoretical basis, practical protocols, and a comparative analysis to inform method selection and validation.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the industry gold standard for the analysis of enantiomeric purity.[2] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[3][4] The difference in stability between these complexes results in differential retention times, allowing for their separation and quantification.[3]
Principle of Separation
For a molecule like ethyl 3-hydroxy-4-(1-pyrrolidinyl)butanoate, which contains a hydroxyl group, an amine, and an ester, polysaccharide-based CSPs are often the most effective.[3] These columns, typically derived from cellulose or amylose coated on a silica support, possess helical polymer structures that create a chiral environment.[3] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for method development for the analysis of ethyl 3-hydroxy-4-(1-pyrrolidinyl)butanoate.
-
Column Selection:
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These are robust columns with broad applicability.
-
Dimensions: 4.6 x 250 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal phase chromatography would be a mixture of n-hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol.
-
Starting Condition: n-Hexane/IPA (90:10, v/v).
-
To improve peak shape and resolution for the basic pyrrolidinyl group, a small amount of an amine additive like diethylamine (DEA) may be required (e.g., 0.1%).
-
-
Instrumentation and Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm (for the ester carbonyl group).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).
-
Workflow for Chiral HPLC Analysis
Sources
Safety Operating Guide
Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate proper disposal procedures
Executive Safety & Logistics Summary
Chemical Identity:
-
IUPAC Name: Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate[1]
-
CAS Number: 1015939-94-2[2]
-
Molecular Formula: C₁₀H₁₇NO₃
-
Functional Classification:
-keto ester / Tertiary amine (Pyrrolidine derivative)
Operational Directive: As a specialized pharmaceutical intermediate, Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate lacks extensive toxicological data. Therefore, the Precautionary Principle applies: handle as a Combustible Liquid and a Severe Irritant (Skin/Eye/Respiratory).[3] Disposal must strictly follow RCRA guidelines for non-halogenated organic solvents containing nitrogenous bases.
Technical Hazard Profiling (Structure-Activity Analysis)
To determine the correct disposal path, we analyze the molecule's functional groups, as specific SDS data is often limited for R&D intermediates.
| Functional Group | Associated Hazard | Disposal Implication |
| Ethyl Ester | Flammability; Hydrolysis to ethanol/acid. | Classify as Ignitable Waste (D001) if flash point <60°C (estimated >90°C but treat as combustible). |
| Reactive methylene; potential for condensation. | Segregate from strong oxidizers and strong bases to prevent exothermic runaway. | |
| Pyrrolidine Ring | Basicity; Skin/Eye irritation; Nitrogen content. | Must be incinerated to prevent nitrogenous leaching. Do not mix with acidic waste (exothermic neutralization). |
Personal Protective Equipment (PPE) Matrix
Standard Laboratory PPE is insufficient. Use the following enhanced protocol:
| Category | Requirement | Technical Rationale |
| Respiratory | NIOSH N95 (minimum) or P100/OV Cartridge | Prevents inhalation of aerosols; organic vapor protection required if heating. |
| Dermal | Nitrile Gloves (Double-gloved, 0.11mm min) | Pyrrolidine derivatives can be transdermal permeators. Change immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses are inadequate against splashes of basic organic liquids. |
| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic fibers may melt if the combustible ester ignites. |
Spill Response & Containment Protocol
Immediate Action: Isolate the area (10-meter radius). Eliminate ignition sources.[4][5][6][7][8][9][10][11][12]
Step-by-Step Cleanup:
-
Neutralization: Do NOT use water immediately. The pyrrolidine moiety is basic. Cover the spill with a dry absorbent (Vermiculite or Sand).
-
Absorption: Allow 5-10 minutes for full absorption.
-
Collection: Use non-sparking tools (polypropylene scoop) to transfer waste into a wide-mouth HDPE jar.
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution to neutralize residual amine, followed by soap and water.
Visual Workflow: Spill Response Decision Tree
Figure 1: Decision logic for accidental release of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.
Disposal Procedures (RCRA Compliance)
Waste Classification:
-
US EPA: Non-Halogenated Organic Solvent Waste.
-
RCRA Code: Likely D001 (Ignitable) depending on flash point formulation.
-
Segregation: Group A (Organic Solvents) . Strictly segregate from Oxidizers (Group E) and Acids (Group B).
Protocol A: Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber) carboys. Avoid metal containers due to potential corrosion from amine/ester hydrolysis.
-
pH Check: Verify pH is >7. If highly basic (pH >10), adjust to pH 8-9 using dilute citric acid to reduce reactivity during storage.
-
Labeling:
-
Primary Constituent: Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate.[2]
-
Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic.
-
-
Storage: Store in a Flammable Safety Cabinet until pickup. Cap must be vented if evolution of gas is suspected (unlikely but possible if contaminated).
Protocol B: Solid Waste (Contaminated Silica/Filter Paper)
-
Evaporation: Allow residual solvent to evaporate in a fume hood only if the solvent is volatile (e.g., Ethyl Acetate). The compound itself is non-volatile; do not attempt to dry it out completely if it is the bulk waste.
-
Double Bagging: Place solid waste in a clear polyethylene bag (4 mil thickness). Twist and tape seal.
-
Secondary Containment: Place the sealed bag into a fiber drum or secondary bin labeled "Solid Hazardous Waste - Debris."
Visual Workflow: Waste Segregation Logic
Figure 2: Segregation logic ensuring compliance with incineration protocols.
Regulatory References
-
PubChem (NIH). Ethyl 3-oxo-4-(2-oxopyrrolidin-1-yl)butanoate Compound Summary. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. Ethyl 3-oxo-4-(2-oxopyrrolidin-1-yl)butanoate | C10H15NO4 | CID 63898721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. exchemistry.com [exchemistry.com]
- 3. agilent.com [agilent.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chempoint.com [chempoint.com]
Personal protective equipment for handling Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
Advanced Protocol & PPE Specification for Handling Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of specialized synthetic building blocks. Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate (CAS: 1015939-94-2)[1] is a highly versatile beta-keto ester incorporating a pyrrolidine moiety, widely utilized in pharmaceutical drug discovery. However, its dual functionality—combining the reactivity of a beta-keto ester with the basicity of a secondary amine derivative—demands rigorous safety protocols.
This guide provides a mechanistic rationale for Personal Protective Equipment (PPE) selection, step-by-step operational workflows, and disposal plans to ensure a self-validating safety environment in your laboratory.
Mechanistic Risk Assessment: The "Why" Behind the Hazard
Before selecting PPE, we must understand the chemical causality of the hazards[2].
-
Amine Basicity & Nucleophilicity : The pyrrolidine ring nitrogen possesses a lone pair of electrons, making the molecule a localized base. Upon contact with the aqueous environment of human skin or eyes, it can cause saponification of lipid bilayers, leading to severe irritation or chemical burns.
-
Ester Volatility & Reactivity : While beta-keto esters are generally stable at room temperature, they can undergo enolization and are susceptible to hydrolysis. If exposed to strong acids or elevated temperatures, the compound may degrade, releasing volatile, irritating byproducts.
-
Systemic Toxicity : Like many organic amines, dermal absorption is a primary route of exposure. The lipophilic ethyl ester group enhances the molecule's ability to penetrate the stratum corneum.
According to the American Chemical Society's guidelines on hazard evaluation, compounds with these dual reactive profiles must be handled under "Control Banding" protocols suitable for moderate-to-high hazard organic liquids[3].
PPE Specifications & Mechanistic Justification
To mitigate these risks, we deploy a layered defense strategy. The following table summarizes the quantitative and qualitative specifications for your PPE.
| PPE Category | Specification & Standard | Mechanistic Justification |
| Hand Protection | Nitrile (≥8 mil thickness) or Neoprene gloves. | Nitrile provides a high breakthrough time against both the lipophilic ester and the basic amine. Latex is highly permeable to organic amines and must be avoided. |
| Eye/Face Protection | Indirect-vented chemical splash goggles (ANSI Z87.1). | Prevents basic liquid droplets from causing irreversible corneal damage. Indirect venting prevents vapor accumulation while blocking liquid ingress. |
| Body Protection | Flame-Resistant (FR) 100% cotton or Nomex lab coat. | Prevents dermal contact. Synthetic fabrics (polyester) can melt into the skin if the compound is handled near flammable solvents during a thermal event. |
| Respiratory/Engineering | Chemical Fume Hood (Face velocity: 80–120 fpm). | Primary engineering control[4]. Captures volatile amine vapors and ester degradation products, preventing respiratory tract sensitization. |
Operational Plan: Step-by-Step Handling Methodology
A self-validating protocol ensures that every safety measure is confirmed before the next step begins.
Phase 1: Pre-Operation Setup
-
Validate Engineering Controls : Verify the fume hood monitor reads between 80–120 feet per minute (fpm). Self-Validation: Tie a small Kimwipe strip to the sash to visually confirm continuous inward directional airflow.
-
Inspect PPE : Don the FR lab coat and splash goggles. Perform a pneumatic inflation test on the nitrile gloves (trap air and squeeze) to check for microscopic pinholes before donning.
-
Clear the Workspace : Remove incompatible chemicals from the hood, specifically strong oxidizers, concentrated acids, and chloroform (which can react exothermically with amines).
Phase 2: Chemical Transfer & Weighing
-
Vessel Preparation : Place a tared, dry glass vial on a balance inside the fume hood. Avoid polystyrene vessels, as the organic ester may cause plasticizer leaching or degradation.
-
Transfer Technique : Assuming the compound is a viscous liquid, use a positive-displacement micropipette or a glass syringe with a stainless steel needle. Causality: Air-displacement pipettes are inaccurate for viscous or volatile liquids and risk dangerous aerosolization.
-
Dispensing : Slowly dispense the Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate down the inner wall of the tared vial to prevent splashing.
-
Sealing : Cap the source bottle and the reaction vial immediately. Purge the source bottle with dry nitrogen or argon before long-term storage to prevent ambient moisture from initiating ester hydrolysis.
Phase 3: Decontamination
-
Tool Cleaning : Rinse the syringe or pipette tip with a compatible organic solvent (e.g., ethyl acetate or ethanol) directly into a designated organic waste container.
-
Surface Wipe : Wipe the balance and hood surface with a damp paper towel, followed by an ethanol wipe.
Emergency Response & Disposal Plan
Even with rigorous protocols, unplanned events occur. Your response must be immediate and calculated.
Spill Management Protocol
-
Evacuate & Isolate : If a spill occurs outside the fume hood, immediately alert personnel and isolate the area.
-
Containment : Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Never use sawdust or paper towels for amine/ester spills, as the high surface area combined with potential exothermic oxidation can create a fire hazard.
-
Neutralization & Cleanup : For trace residues, use a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize the basic pyrrolidine moiety, converting it to a water-soluble, non-volatile salt. Wipe up and place all materials in a sealed, labeled hazardous waste bag.
Waste Disposal Dispose of all Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate waste in a clearly labeled "Halogen-Free Organic Waste" container. Ensure this container is kept strictly separate from acid waste streams to prevent violent, exothermic acid-base reactions within the waste carboy[5].
Process Visualization
The following workflow illustrates the logical progression of our self-validating handling and emergency response system.
Safe handling, transfer, and spill response workflow for the pyrrolidinyl beta-keto ester.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.[Link]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS; 2015.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. US Department of Labor.[Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
